molecular formula C17H19F3N6O B15599766 Upadacitinib-d5

Upadacitinib-d5

Numéro de catalogue: B15599766
Poids moléculaire: 385.40 g/mol
Clé InChI: WYQFJHHDOKWSHR-HKUCVCHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Upadacitinib-d5 is a useful research compound. Its molecular formula is C17H19F3N6O and its molecular weight is 385.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C17H19F3N6O

Poids moléculaire

385.40 g/mol

Nom IUPAC

(3S,4R)-3-(1,1,2,2,2-pentadeuterioethyl)-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1/i1D3,2D2

Clé InChI

WYQFJHHDOKWSHR-HKUCVCHRSA-N

Origine du produit

United States

Foundational & Exploratory

What is Upadacitinib-d5 and its primary use in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Upadacitinib-d5, a deuterated analog of the Janus kinase (JAK) inhibitor, Upadacitinib. The document outlines its primary application in research, details the mechanism of action of the parent compound, and presents a comprehensive experimental protocol for its use in quantitative analysis.

Introduction to this compound

This compound is a stable, isotopically labeled form of Upadacitinib, a selective inhibitor of Janus kinase 1 (JAK1).[1] By incorporating five deuterium (B1214612) atoms, this compound serves as an ideal internal standard for the quantitative analysis of Upadacitinib in biological matrices.[1] Its primary use in research is to ensure the accuracy and precision of bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), by correcting for variations in sample preparation and instrument response.[1]

The parent compound, Upadacitinib, is a disease-modifying antirheumatic drug (DMARD) used in the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.[2][3][4] Its therapeutic effect stems from the modulation of the JAK-STAT signaling pathway, a critical cascade in the immune response.[5][6][7][8][9][10]

Mechanism of Action: The JAK-STAT Signaling Pathway

Upadacitinib functions by selectively inhibiting JAK1, an intracellular enzyme that plays a crucial role in the signaling of various pro-inflammatory cytokines.[5][6][7] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are key downstream proteins.[7][8][9] The blockade of STAT activation ultimately leads to a reduction in the transcription of genes involved in the inflammatory response.[9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT (Phosphorylated) STAT->pSTAT DNA DNA pSTAT->DNA Dimerization & Nuclear Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Leads to Experimental_Workflow cluster_preparation Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Analysis Stock_Solutions Prepare Stock Solutions (Upadacitinib & this compound) Working_Standards Create Calibration Standards & QC Samples Stock_Solutions->Working_Standards Spike_IS Spike Internal Standard (this compound) into Samples Working_Standards->Spike_IS Sample_Collection Collect Biological Samples (e.g., Plasma) Sample_Collection->Spike_IS Protein_Precipitation Protein Precipitation with Acetonitrile Spike_IS->Protein_Precipitation Centrifugation Centrifuge to Pellet Debris Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject Sample into UPLC System Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation on C18 Column Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Area Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calculation Calculate Analyte Concentration Calibration_Curve->Concentration_Calculation

References

Upadacitinib-d5: A Technical Overview of its Chemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on Upadacitinib-d5, a deuterated isotopologue of Upadacitinib. It covers its core chemical structure, molecular formula, and relevant physicochemical data. Furthermore, it outlines a representative synthetic protocol and illustrates its mechanism of action within the Janus kinase (JAK) signaling pathway.

Chemical Structure and Molecular Formula

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor.[1][2][3] this compound is a stable, isotopically labeled version of Upadacitinib, primarily used as an internal standard in quantitative analytical methods such as mass spectrometry. The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) without significantly altering the chemical properties of the molecule.

The systematic chemical name for this compound is (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-d5-pyrrolidine-1-carboxamide.[4] Based on this nomenclature, the five deuterium atoms are located on the ethyl group and the adjacent pyrrolidine (B122466) ring positions.

Molecular Formula: C₁₇H₁₄D₅F₃N₆O[4]

Chemical Structure: (A 2D representation of the chemical structure of Upadacitinib is shown below. In the -d5 variant, five hydrogen atoms on the pyrrolidine ring and ethyl group are replaced with deuterium.) Chemical structure of Upadacitinib

Physicochemical and Pharmacokinetic Data

The following table summarizes key quantitative data for Upadacitinib and its deuterated analogue, this compound. Data for the parent compound is included for comparative purposes.

PropertyUpadacitinibThis compound
Molecular Formula C₁₇H₁₉F₃N₆O[5][6][7]C₁₇H₁₄D₅F₃N₆O[4]
Molar Mass 380.375 g·mol⁻¹[8]385.40 g/mol [4]
CAS Number 1310726-60-3[5]Not Available (NA)[4]
Protein Binding 52%[8]Not Applicable
Metabolism Hepatic (Major: CYP3A, Minor: CYP2D6)[8]Not Applicable
Elimination Half-life 9–14 hours[8]Not Applicable
Excretion Feces (38% unchanged), Urine (24% unchanged)[8]Not Applicable

Experimental Protocols: Synthesis Overview

The synthesis of Upadacitinib is a multi-step process involving the construction of its complex heterocyclic core and the chiral pyrrolidine side chain. The following is a generalized protocol based on published synthetic routes.[9][10][11]

Step 1: Synthesis of the Pyrrolo[2,3-b]pyrazine Core

  • The synthesis typically starts with a Larock indole (B1671886) synthesis using a substituted dibromopyrazine to form the initial indole ring structure.[9]

  • The indole nitrogen is protected, often with a tosyl group.

  • A subsequent Buchwald-Hartwig amination reaction is performed to install a carbamate (B1207046) group, yielding a key intermediate for the core structure.[9]

Step 2: Synthesis of the Chiral Pyrrolidine Fragment

  • A Michael addition followed by a Dieckmann condensation of protected glycine (B1666218) and an acrylate (B77674) derivative is used to form a substituted pyrrolidine ring.[9]

  • An enol triflate is formed and then subjected to a Suzuki-Miyaura reaction with ethylboronic acid to introduce the ethyl group.[9]

  • A crucial step is the asymmetric hydrogenation, often catalyzed by a ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., (S)-Segphos), to establish the desired stereochemistry of the ethyl and substituent groups on the pyrrolidine ring.[9]

Step 3: Coupling and Final Assembly

  • The pyrrolidine fragment is converted to an α-bromo ketone.

  • This ketone undergoes a displacement reaction with the pyrazine (B50134) core intermediate synthesized in Step 1.[9]

  • The coupled product is then cyclized and dehydrated under mild conditions to form the final tricyclic imidazo[1,2-a]pyrrolo[2,3-e]pyrazine system.

  • Finally, deprotection of the tosyl and carbamate groups is carried out, followed by the addition of the N-(2,2,2-trifluoroethyl)carboxamide side chain to yield Upadacitinib.[9]

For the synthesis of this compound, deuterated starting materials or reagents would be introduced at the appropriate steps to achieve isotopic labeling on the ethyl-pyrrolidine moiety.

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib functions as a selective inhibitor of JAK1, an intracellular enzyme that plays a critical role in the signaling cascade of numerous pro-inflammatory cytokines.[1][2][12] By blocking JAK1, Upadacitinib interrupts the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which prevents their translocation to the nucleus and subsequent transcription of inflammatory genes.[3][13] This mechanism underlies its efficacy in treating various immune-mediated inflammatory diseases.[12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates (p) pSTAT pSTAT pSTAT->pSTAT Gene Inflammatory Gene Transcription pSTAT->Gene Translocates & Activates Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Cytokine->CytokineReceptor

Caption: Upadacitinib's inhibition of the JAK-STAT signaling pathway.

References

Synthesis and Characterization of Deuterated Upadacitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor. Upadacitinib is a key therapeutic agent in the treatment of several autoimmune diseases, and its deuterated analogues are of significant interest for their potential to offer improved pharmacokinetic profiles. This document details the mechanism of action of Upadacitinib, outlines a proposed synthetic approach for a deuterated version, and describes the analytical methodologies for its characterization, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Introduction to Upadacitinib and the Rationale for Deuteration

Upadacitinib is an orally administered, selective JAK1 inhibitor. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a number of cytokines and growth factors that are involved in inflammation and immune responses.[1] By selectively inhibiting JAK1, Upadacitinib modulates the signaling of pro-inflammatory cytokines, making it an effective treatment for autoimmune disorders such as rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis.[1]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium (B1214612), is a strategy employed in medicinal chemistry to enhance the metabolic stability of drug candidates.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect where the cleavage of a C-D bond is slower.[2] As many drugs are metabolized by cytochrome P450 enzymes through the cleavage of C-H bonds, deuteration can slow down this process, potentially leading to a longer drug half-life, increased systemic exposure, and a reduction in the formation of toxic metabolites.[2] For Upadacitinib, deuteration could offer an improved pharmacokinetic profile, leading to more consistent drug levels and potentially a better therapeutic window.

Mechanism of Action: The JAK-STAT Signaling Pathway

Upadacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors on the cell surface, which leads to the activation of associated JAKs. The activated JAKs then phosphorylate STAT proteins, which in turn translocate to the nucleus and regulate the transcription of genes involved in the inflammatory response. By inhibiting JAK1, Upadacitinib blocks this cascade, thereby reducing the production of pro-inflammatory mediators.

JAK-STAT_Pathway Upadacitinib's Mechanism of Action in the JAK-STAT Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT (Phosphorylated) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inflammation Inflammatory Response Gene->Inflammation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits

Caption: Upadacitinib inhibits JAK1, blocking the phosphorylation of STAT proteins.

Synthesis of Deuterated Upadacitinib

While specific, detailed protocols for the synthesis of deuterated Upadacitinib are not publicly available and are likely proprietary, a plausible synthetic route can be proposed based on the known synthesis of Upadacitinib and common deuteration techniques. A common commercially available deuterated version is Upadacitinib-d5. The synthesis would likely involve the use of deuterated starting materials for the key structural components of the molecule: the pyrrolo[2,3-d]pyrimidine core and the substituted pyrrolidine (B122466) ring.

The following diagram outlines a conceptual workflow for the synthesis of a deuterated Upadacitinib analog.

Deuterated_Upadacitinib_Synthesis_Workflow Conceptual Workflow for Deuterated Upadacitinib Synthesis Deuterated_Pyrrolo Deuterated Pyrrolo[2,3-d]pyrimidine Precursor Coupling Coupling Reaction Deuterated_Pyrrolo->Coupling Deuterated_Pyrrolidine Deuterated (3S,4R)-4-ethylpyrrolidin-3-amine derivative Deuterated_Pyrrolidine->Coupling Intermediate Deuterated Upadacitinib Core Coupling->Intermediate Carboxamide_Formation Carboxamide Formation Intermediate->Carboxamide_Formation Deuterated_Upadacitinib Deuterated Upadacitinib Carboxamide_Formation->Deuterated_Upadacitinib Purification Purification (e.g., HPLC) Deuterated_Upadacitinib->Purification Final_Product Pure Deuterated Upadacitinib Purification->Final_Product

Caption: A conceptual workflow for the synthesis of deuterated Upadacitinib.

Proposed Experimental Protocol for Synthesis

The following is a generalized, proposed protocol based on known synthetic methods for similar compounds. This is not a definitive, validated protocol.

Step 1: Synthesis of Deuterated Pyrrolo[2,3-d]pyrimidine Intermediate

A deuterated version of the 7H-pyrrolo[2,3-d]pyrimidine core could be synthesized using deuterated starting materials in a multi-step reaction sequence, potentially involving a deuterated purine (B94841) or pyrimidine (B1678525) precursor.

Step 2: Synthesis of Deuterated (3S,4R)-4-ethylpyrrolidin-3-amine Intermediate

The synthesis of the deuterated pyrrolidine fragment would likely start from a commercially available deuterated chiral building block. The ethyl group could be introduced via a Grignard reaction with a deuterated ethyl magnesium bromide.

Step 3: Coupling of the Two Fragments

The deuterated pyrrolo[2,3-d]pyrimidine and the deuterated pyrrolidine fragments would then be coupled, likely through a nucleophilic aromatic substitution reaction.

Step 4: Formation of the Carboxamide

The final step would involve the formation of the N-(2,2,2-trifluoroethyl)carboxamide moiety on the pyrrolidine nitrogen. This could be achieved by reacting the coupled intermediate with a suitable reagent such as 2,2,2-trifluoroethyl isocyanate or by a two-step process involving activation of the nitrogen followed by reaction with 2,2,2-trifluoroethylamine.

Step 5: Purification

The final deuterated Upadacitinib product would be purified using standard techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Characterization of Deuterated Upadacitinib

The characterization of deuterated Upadacitinib is crucial to confirm its identity, purity, and the extent of deuterium incorporation. The primary analytical techniques used are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to confirm the number of deuterium atoms incorporated. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

Table 1: Mass Spectrometry Data for Upadacitinib and a Deuterated Analog

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
UpadacitinibC₁₇H₁₉F₃N₆O380.1572381.16
This compoundC₁₇H₁₄D₅F₃N₆O385.1886Not Publicly Available
Upadacitinib-¹⁵N,d₂C₁₇H₁₇D₂F₃N₅¹⁵NO383.1600384.17

Experimental Protocol: LC-MS/MS Analysis

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be used for the quantification of deuterated Upadacitinib.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific fragment ion. For Upadacitinib, a common transition is m/z 381.2 → 256.2. For a deuterated analog, the parent and fragment ion masses would be shifted according to the number of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the molecule and determining the specific sites of deuteration.

  • ¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity.

  • ¹³C NMR: In the ¹³C NMR spectrum, the signals for carbon atoms bonded to deuterium will appear as multiplets due to C-D coupling, and they may be shifted slightly upfield compared to the non-deuterated compound.

Expected Changes in the NMR Spectra of Deuterated Upadacitinib:

The exact positions of deuteration in commercially available standards like this compound are often not disclosed. However, based on common metabolic "soft spots," deuteration is often targeted at positions susceptible to enzymatic oxidation. For Upadacitinib, this could include the ethyl group or positions on the pyrrolidine or pyrrolo[2,3-d]pyrimidine rings. The absence of signals in the ¹H NMR spectrum and the changes in the ¹³C NMR spectrum would pinpoint the locations of deuteration.

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized deuterated compound.

Analytical_Workflow Analytical Workflow for Characterization of Deuterated Upadacitinib Crude_Product Crude Synthesized Product Purification Purification (HPLC) Crude_Product->Purification Pure_Compound Purified Deuterated Upadacitinib Purification->Pure_Compound MS_Analysis Mass Spectrometry (HRMS) Pure_Compound->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR_Analysis Purity_Analysis Purity and Isotopic Enrichment Analysis (HPLC, qNMR) Pure_Compound->Purity_Analysis MW_Confirmation Molecular Weight Confirmation MS_Analysis->MW_Confirmation Structure_Confirmation Structural Confirmation and Deuteration Site(s) NMR_Analysis->Structure_Confirmation Final_Data Quantitative Data (Purity, Yield, Isotopic Enrichment) Purity_Analysis->Final_Data

Caption: A typical workflow for the characterization of a synthesized deuterated compound.

Quantitative Data Summary

Due to the proprietary nature of the synthesis of deuterated Upadacitinib, specific quantitative data such as reaction yields and isotopic purity from a manufacturing process are not publicly available. However, for research purposes, deuterated standards are typically supplied with a certificate of analysis that specifies the chemical and isotopic purity.

Table 2: Representative Quantitative Data for a Deuterated Standard (Hypothetical)

ParameterSpecification
Chemical Purity (by HPLC)≥ 98%
Isotopic Purity (by MS)≥ 99 atom % D
Deuterium Incorporation≥ 98% for specified positions
Overall Yield (from final step)Not Applicable (for commercial standard)

Conclusion

The synthesis and characterization of deuterated Upadacitinib are of significant interest for the development of next-generation JAK1 inhibitors with potentially improved pharmacokinetic properties. While detailed synthetic protocols are not publicly available, a rational approach to its synthesis can be devised based on the known chemistry of the parent molecule and established deuteration methods. The characterization of such deuterated analogs relies on a combination of mass spectrometry and NMR spectroscopy to confirm the molecular weight, structure, and the sites and extent of deuterium incorporation. This technical guide provides a foundational understanding for researchers and drug development professionals working in this area.

References

Upadacitinib-d5: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Upadacitinib-d5, a deuterated analog of Upadacitinib (B560087). This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic studies or in various research applications. The guide details its core physicochemical characteristics, provides comprehensive experimental protocols for its analysis, and illustrates its mechanism of action within relevant signaling pathways.

Upadacitinib is a selective Janus kinase (JAK) 1 inhibitor used in the treatment of several autoimmune and inflammatory diseases.[1][2][3] this compound, with five deuterium (B1214612) atoms incorporated into its structure, serves as a crucial tool in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, for the accurate quantification of Upadacitinib in biological matrices.[4]

Core Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are summarized below. Where specific data for the deuterated form is not publicly available, data for the non-deuterated Upadacitinib is provided as a reference.

PropertyValueSource
Chemical Name (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl-d5)-pyrrolidine-1-carboxamide[5]
Molecular Formula C₁₇H₁₄D₅F₃N₆O[5]
Molecular Weight 385.40 g/mol [5]
CAS Number Not Available[5]
Appearance White to off-white powder (for Upadacitinib)
Solubility (Upadacitinib) Soluble to 100 mM in DMSO and to 50 mM in ethanol.[6]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Upadacitinib exerts its therapeutic effect by selectively inhibiting Janus kinase 1 (JAK1).[1][2] JAKs are intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors that are pivotal in inflammation and immune responses.[7][8] The binding of these extracellular signaling molecules to their receptors activates associated JAKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] Activated STATs then translocate to the nucleus and regulate the transcription of various pro-inflammatory genes.[9]

By inhibiting JAK1, Upadacitinib effectively blocks this signaling cascade, leading to a reduction in the inflammatory response.[7][8] The mechanism of action for this compound is identical to that of Upadacitinib, as the deuterium labeling does not alter its biological activity in this context.

JAK_STAT_Pathway Upadacitinib's Mechanism of Action on the JAK-STAT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization Gene_Transcription Gene Transcription (Pro-inflammatory mediators) STAT_active->Gene_Transcription Translocation Upadacitinib This compound Upadacitinib->JAK1 Inhibition

This compound inhibits JAK1, blocking STAT phosphorylation.

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization and quantification of this compound are provided below.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound, a fundamental property for its handling and formulation.

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, phosphate-buffered saline (PBS), DMSO)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent to create a suspension.

  • Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

  • The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Solubility_Workflow Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate with agitation (24-48h at constant temperature) A->B C Centrifuge to separate solid and supernatant B->C D Collect and dilute supernatant C->D E Analyze by HPLC or LC-MS/MS D->E F Determine solubility concentration E->F

Workflow for determining the solubility of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC.

Objective: To separate and quantify this compound and any potential impurities.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40, v/v)[10]

  • HPLC grade solvents

  • Sample vials

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water. The exact ratio may need optimization.[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 290 nm.[10]

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient run time to allow for the elution of all components.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the area of all peaks in the chromatogram.

    • Determine the purity of this compound by calculating the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol describes the use of ¹H and ¹³C NMR to confirm the chemical structure of this compound.

Objective: To verify the identity and isotopic labeling pattern of this compound.

Materials:

  • This compound sample

  • NMR spectrometer

  • Deuterated NMR solvent (e.g., DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.

    • Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.

    • Other experiments such as ²H NMR can also be performed to directly observe the deuterium signals.

  • Data Analysis:

    • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

    • Compare the obtained spectra with the expected chemical shifts and coupling constants for the Upadacitinib structure, accounting for the deuterium substitution.

Mass Spectrometry (MS) for Molecular Weight Verification and Isotopic Purity

This protocol details the use of mass spectrometry to confirm the molecular weight and assess the isotopic purity of this compound.

Objective: To confirm the correct mass of this compound and determine the extent of deuterium incorporation.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

  • Solvent for sample infusion or LC-MS analysis (e.g., acetonitrile/water with 0.1% formic acid)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • MS Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Determine the monoisotopic mass of the protonated molecule [M+H]⁺. For C₁₇H₁₄D₅F₃N₆O, the expected monoisotopic mass of the neutral molecule is approximately 385.19 Da. The [M+H]⁺ ion should be observed at approximately 386.20 m/z.

    • Analyze the isotopic distribution of the molecular ion peak to assess the isotopic purity and the distribution of the d0 to d5 species.

This guide provides a foundational understanding of the physical and chemical properties of this compound, essential for its effective use in research and development. The provided protocols offer a starting point for the analytical characterization of this important internal standard.

References

Upadacitinib-d5: A Technical Guide to Isotopic Purity and Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Upadacitinib-d5, a deuterated analog of the Janus kinase (JAK) inhibitor, Upadacitinib. This document is intended to be a thorough resource for scientists utilizing this compound as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative mass spectrometry-based applications.

This compound is a stable isotope-labeled version of Upadacitinib, a selective inhibitor of JAK1.[1][2][3] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for bioanalysis.[4] The precise characterization of its isotopic purity and labeling efficiency is paramount for ensuring the accuracy and reliability of quantitative assays.[5]

Quantitative Data Summary

The following tables summarize the typical specifications for the isotopic and chemical purity of a high-quality this compound reference standard. These values should be confirmed by a lot-specific Certificate of Analysis (CoA).[6]

Table 1: Isotopic Purity and Labeling Efficiency

ParameterSpecificationMethod
Isotopic Purity≥ 98%Mass Spectrometry
Isotopic Enrichment (d₅)≥ 99%Mass Spectrometry
Deuterium Incorporation≥ 99% per siteMass Spectrometry, NMR
d₀ Isotopologue≤ 0.5%Mass Spectrometry

Table 2: Chemical Purity

ParameterSpecificationMethod
Chemical Purity≥ 98%HPLC/UPLC
Any Single Impurity≤ 0.5%HPLC/UPLC
Total Impurities≤ 1.0%HPLC/UPLC

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib functions as a selective inhibitor of Janus kinase 1 (JAK1).[3] JAKs are intracellular enzymes that transmit signals from cytokine and growth factor receptors on the cell membrane.[7] Upon cytokine binding, JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs).[7] Activated STATs then translocate to the nucleus and modulate gene expression, leading to inflammatory responses.[2] By inhibiting JAK1, Upadacitinib prevents the phosphorylation and activation of STATs, thereby interrupting this signaling cascade and reducing the production of pro-inflammatory cytokines.[1][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active Gene_Expression Gene Expression STAT_active->Gene_Expression Translocation & Binding Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition

Upadacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

Determination of Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for determining the isotopic purity of this compound.

Objective: To determine the relative abundance of all isotopologues (d₀ to d₅) and calculate the isotopic purity of the this compound sample.

Materials:

  • This compound reference standard

  • Upadacitinib non-labeled reference standard

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UPLC/HPLC system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL with the initial mobile phase conditions.

    • Prepare a corresponding working solution of the non-labeled Upadacitinib standard.

  • LC-MS System and Conditions:

    • LC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Scan Mode: Full scan from m/z 400-420.

    • Resolution: ≥ 60,000 FWHM.

  • Data Acquisition:

    • Inject the non-labeled Upadacitinib standard to confirm the retention time and the theoretical isotopic distribution of the d₀ compound.

    • Inject the this compound sample to acquire the experimental isotopic distribution.

  • Data Analysis and Calculation:

    • Extract the mass spectrum for the molecular ion cluster of both Upadacitinib and this compound.

    • Calculate the theoretical isotopic distribution for non-labeled Upadacitinib based on its elemental composition (C₁₇H₁₉F₃N₆O).

    • Compare the measured isotopic distribution of the non-labeled standard to the theoretical distribution to verify instrument accuracy.

    • Determine the relative intensities of the different isotopologues (d₀ to d₅) in the this compound sample.

    • Calculate the isotopic purity as the percentage of the d₅ isotopologue relative to the sum of all detected isotopologues (d₀ to d₅).

Isotopic_Purity_Workflow Start Start Sample_Prep Prepare this compound and non-labeled standards Start->Sample_Prep LCMS_Analysis Analyze by high-resolution LC-MS Sample_Prep->LCMS_Analysis Data_Acquisition Acquire full scan mass spectra of molecular ion clusters LCMS_Analysis->Data_Acquisition Data_Analysis Extract and compare isotopic distributions Data_Acquisition->Data_Analysis Calculation Calculate relative abundance of each isotopologue (d0-d5) Data_Analysis->Calculation Purity_Determination Determine Isotopic Purity (%d5) Calculation->Purity_Determination End End Purity_Determination->End

Workflow for Isotopic Purity Determination by LC-MS.
Determination of Chemical Purity by HPLC/UPLC

Objective: To determine the chemical purity of the this compound sample and quantify any impurities.

Materials:

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase.

  • HPLC/UPLC System and Conditions:

    • LC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Buffer solution in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to ensure separation of all potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1 µL.

    • Detector: UV detector at a suitable wavelength (e.g., 254 nm).

    • Column Temperature: Controlled, e.g., 40 °C.

  • Data Analysis:

    • Analyze the chromatogram to identify the main peak corresponding to this compound and any impurity peaks.

    • Calculate the chemical purity based on the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The accurate determination of isotopic purity, labeling efficiency, and chemical purity is fundamental for the reliable use of this compound as an internal standard in quantitative bioanalytical methods. The methodologies and data presented in this guide provide a framework for the characterization and quality control of this critical reagent, ensuring the integrity of research and drug development activities.

References

Commercial suppliers and availability of Upadacitinib-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Upadacitinib-d5, a deuterated internal standard essential for the accurate quantification of the Janus kinase (JAK) inhibitor, Upadacitinib. This document also details established experimental protocols for its use in bioanalytical assays and explores the underlying signaling pathway of the parent compound.

Introduction to Upadacitinib and the Role of Deuterated Standards

Upadacitinib is a selective JAK1 inhibitor that has demonstrated efficacy in the treatment of several autoimmune and inflammatory diseases. As with any therapeutic agent, precise and accurate quantification in biological matrices is critical during preclinical and clinical development. Deuterated internal standards, such as this compound, are the gold standard for quantitative mass spectrometry-based bioanalysis. By substituting five hydrogen atoms with deuterium, this compound is chemically almost identical to Upadacitinib but has a distinct mass-to-charge ratio. This allows it to be differentiated by a mass spectrometer while co-eluting with the analyte during chromatography. This co-elution ensures that any variations during sample preparation, such as extraction inconsistencies or matrix effects during ionization, affect both the analyte and the internal standard equally. The use of a deuterated internal standard thereby normalizes the analyte's response, leading to significantly improved accuracy and precision in quantification.

Commercial Suppliers and Availability of this compound

The availability of high-quality this compound is crucial for researchers. Several commercial suppliers offer this stable isotope-labeled compound. The following table summarizes the available information from prominent vendors. Please note that pricing and stock availability are often subject to change and may require a direct inquiry with the supplier.

SupplierCatalog NumberMolecular FormulaMolecular WeightPurityAvailabilityCertificate of Analysis
Simson Pharma U150003C₁₇H₁₄D₅F₃N₆O385.40 g/mol Not specified; High qualityCustom SynthesisProvided with every compound[1]
Axios Research AR-U01261C₁₇H₁₄D₅F₃N₆O385.41 g/mol Not specified; Meticulously characterizedNot specifiedComprehensive CoA and analytical data provided[2]
MedchemExpress HY-19569S1Not specifiedNot specifiedNot specifiedNot specifiedCertificate of Analysis available

Note: Researchers are advised to contact the suppliers directly for the most current information on pricing, availability, and detailed purity specifications.

Experimental Protocols: Quantification of Upadacitinib using this compound

The use of this compound as an internal standard is central to the accurate quantification of Upadacitinib in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies adapted from published bioanalytical methods.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Upadacitinib and its deuterated internal standard from plasma samples.

Materials:

Protocol:

  • To a microcentrifuge tube, add a specific volume of the plasma sample (e.g., 50 µL).

  • Add a predetermined volume of the this compound internal standard working solution.

  • Add 3-4 volumes of cold acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex the mixture vigorously for approximately 30-60 seconds.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of Upadacitinib. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation. An example gradient is as follows:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Ramp to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-4.0 min: Equilibrate at 10% B

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Upadacitinib: m/z 381.2 → 256.1 (quantifier), 381.2 → 121.1 (qualifier)

    • This compound: m/z 386.2 → 261.1 (quantifier)

  • Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and cell exit potential is necessary for maximizing signal intensity.

Signaling Pathway of Upadacitinib

Upadacitinib functions as a selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical cascade involved in the cellular response to a variety of cytokines and growth factors, playing a key role in inflammation and immune response. By inhibiting JAK1, Upadacitinib modulates the signaling of several pro-inflammatory cytokines.

Below is a diagram illustrating the simplified JAK-STAT signaling pathway and the point of intervention by Upadacitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Dimerization Cytokine->Receptor:p1 Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Induces

References

Upadacitinib-d5: A Technical Guide to Certificate of Analysis and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes and control strategies for Upadacitinib-d5, a deuterated analog of the Janus kinase (JAK) inhibitor, Upadacitinib. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the development and analysis of this compound. By delving into the specifics of a typical Certificate of Analysis (C of A) and the associated quality control methodologies, this guide aims to ensure the quality, safety, and efficacy of this compound in research and development settings.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that confirms the compound meets a predefined set of specifications. While individual batches may vary slightly, the following table summarizes the typical tests, acceptance criteria, and analytical methods employed.

TestAcceptance CriteriaTypical Analytical Method
Appearance White to off-white solidVisual Inspection
Identification The retention time of the major peak in the chromatogram of the sample corresponds to that of the standard. The mass spectrum corresponds to the structure of this compound.HPLC-UV, LC-MS
Assay 98.0% to 102.0% (on as-is basis)HPLC-UV
Isotopic Purity ≥ 98% Deuterium (B1214612) incorporationMass Spectrometry (MS)
Related Substances HPLC-UV, UPLC-MS/MS
- Any single impurity≤ 0.10%
- Total impurities≤ 0.50%
Enantiomeric Purity R-enantiomer ≤ 0.15%Chiral HPLC
Residual Solvents Meets the requirements of USP <467> or ICH Q3CHeadspace Gas Chromatography (GC)
Water Content ≤ 1.0%Karl Fischer Titration
Heavy Metals ≤ 10 ppmInductively Coupled Plasma (ICP-MS)
Sulphated Ash ≤ 0.1%Gravimetry

Experimental Protocols: Ensuring Analytical Rigor

The quality of this compound is assured through a series of well-defined analytical procedures. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound and to quantify any related substances.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-programmed gradient is employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute the analyte and any impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 290 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

    • Sonication may be used to ensure complete dissolution.

  • Standard Preparation:

    • Prepare a standard solution of Upadacitinib reference standard at the same concentration as the sample solution.

  • Procedure:

    • Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

    • The assay is calculated by comparing the peak area of the analyte in the sample solution to that in the standard solution. Impurities are quantified against the principal peak area or a qualified impurity standard.

Isotopic Purity by Mass Spectrometry (MS)

This method confirms the degree of deuterium incorporation in the this compound molecule.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Sample Introduction: The sample is introduced via direct infusion or coupled with a liquid chromatograph.

  • Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of unlabeled Upadacitinib and its deuterated isotopologues.

  • Procedure:

    • A solution of this compound is prepared in a suitable solvent (e.g., Acetonitrile).

    • The solution is infused into the mass spectrometer.

    • The relative intensities of the mass peaks corresponding to the unlabeled (d0) and the deuterated (d5) forms are measured.

    • The isotopic purity is calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Enantiomeric Purity by Chiral HPLC

This method is crucial to ensure that the correct stereoisomer is present and to control the level of the unwanted enantiomer. A robust HPLC method for the simultaneous quantification of Upadacitinib and its enantiomeric impurity has been developed using an analytical quality by design (AQbD) approach[1].

  • Chromatographic System:

    • Column: Chiralpak IG column[1]

    • Mobile Phase: n-hexane/ethanol mixture (70:30, v/v)[1]

    • Flow Rate: 1.8 mL/min[1]

    • Column Temperature: 40 °C[1]

    • Detection: UV at 230 nm[1]

  • Procedure:

    • A solution of this compound is prepared in the mobile phase.

    • The solution is injected into the chiral HPLC system.

    • The peak areas for both the desired enantiomer and the unwanted enantiomer are integrated.

    • The percentage of the unwanted enantiomer is calculated based on the total peak area of both enantiomers.

Mechanism of Action: The JAK-STAT Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular enzymes that play a crucial role in the signaling pathway of various cytokines and growth factors involved in inflammation and immune response. The inhibition of JAK1 by Upadacitinib disrupts the downstream signaling cascade, specifically the Signal Transducer and Activator of Transcription (STAT) pathway.[2][3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Translocation & Transcription Upadacitinib This compound Upadacitinib->JAK1 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Quality Control Workflow for this compound

The following diagram illustrates a typical workflow for the quality control of a batch of this compound, from raw material to final product release.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_in_process In-Process Controls cluster_final_product Final Product Testing cluster_release Release & Documentation RawMaterials Raw Material Testing Synthesis Chemical Synthesis of this compound RawMaterials->Synthesis Purification Purification Synthesis->Purification IPC In-Process Controls (IPC) Purification->IPC Sampling Sampling of Final Product IPC->Sampling Appearance Appearance Sampling->Appearance Identification Identification (HPLC, MS) Sampling->Identification AssayPurity Assay & Purity (HPLC) Sampling->AssayPurity IsotopicPurity Isotopic Purity (MS) Sampling->IsotopicPurity EnantiomericPurity Enantiomeric Purity (Chiral HPLC) Sampling->EnantiomericPurity ResidualSolvents Residual Solvents (GC) Sampling->ResidualSolvents WaterContent Water Content (Karl Fischer) Sampling->WaterContent OtherTests Other Tests (Heavy Metals, etc.) Sampling->OtherTests Review Data Review & Approval Appearance->Review Identification->Review AssayPurity->Review IsotopicPurity->Review EnantiomericPurity->Review ResidualSolvents->Review WaterContent->Review OtherTests->Review CoA Certificate of Analysis Generation Review->CoA Release Batch Release CoA->Release

Caption: A typical quality control workflow for this compound.

Logical Relationship of Quality Control Tests

The various quality control tests are interconnected and provide a comprehensive picture of the drug substance's quality. This diagram illustrates the logical flow and dependencies between the different analytical assessments.

QC_Logic cluster_identity Identity cluster_purity Purity cluster_strength Strength cluster_quality Overall Quality ID_Tests Identification Tests (HPLC Retention Time, MS Spectrum) Purity_Tests Purity Tests ID_Tests->Purity_Tests Confirms what is being tested Overall_Quality Overall Product Quality ID_Tests->Overall_Quality Chromatographic_Purity Chromatographic Purity (Related Substances) Purity_Tests->Chromatographic_Purity Enantiomeric_Purity Enantiomeric Purity Purity_Tests->Enantiomeric_Purity Isotopic_Purity Isotopic Purity Purity_Tests->Isotopic_Purity Inorganic_Purity Inorganic Purity (Heavy Metals, Sulphated Ash) Purity_Tests->Inorganic_Purity Assay_Test Assay Chromatographic_Purity->Assay_Test Impacts accuracy of assay Enantiomeric_Purity->Assay_Test Impacts accuracy of assay Isotopic_Purity->Assay_Test Impacts accuracy of assay Inorganic_Purity->Assay_Test Impacts accuracy of assay Assay_Test->Overall_Quality Physical_Properties Physical Properties (Appearance, Water Content) Physical_Properties->Overall_Quality Residuals Residuals (Solvents) Residuals->Overall_Quality

Caption: Logical relationship between key quality control tests for this compound.

This technical guide provides a foundational understanding of the quality control aspects of this compound. For specific applications, it is essential to refer to the batch-specific Certificate of Analysis provided by the manufacturer and to validate all analytical methods according to the relevant regulatory guidelines.

References

An In-depth Technical Guide to the Basic Handling and Safety of Upadacitinib-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This guide provides comprehensive handling and safety information for Upadacitinib-d5, a deuterated analog of Upadacitinib. The information is intended for professionals in research and development environments.

Compound Identification and Properties

Upadacitinib is a selective Janus kinase (JAK) inhibitor.[1][2] By preferentially targeting JAK1, it modulates the signaling of pro-inflammatory cytokines involved in various immune-mediated inflammatory diseases.[1][3] The deuterated form, this compound, is often used as an internal standard in analytical and pharmacokinetic studies.

Table 1: Physical and Chemical Properties of Upadacitinib

PropertyValueSource
Molecular Formula C₁₇H₁₉F₃N₆O[4]
Molecular Weight 380.37 g/mol [4]
CAS Number 1310726-60-3[4][5][6]
Appearance Not specified (likely a solid)N/A
Synonyms ABT-494[4][6]

Note: Properties are for the non-deuterated form, Upadacitinib, as specific data for this compound is limited. These properties are expected to be very similar.

Toxicological Information

Non-clinical toxicology studies have been conducted on Upadacitinib in rats and dogs.[7] The primary toxicities observed were in the liver and kidneys.[7] Upadacitinib tested negative in a battery of genotoxicity assays and was not carcinogenic in a 2-year rat study or a 26-week mouse study.[7]

Table 2: Summary of Toxicological Data

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed.[6]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation Causes skin irritation (Category 2).[4][6]P264: Wash skin thoroughly after handling.[6] P280: Wear protective gloves.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]
Eye Irritation Causes serious eye irritation (Category 2A).[4][6]P280: Wear eye protection/face protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]
Respiratory Irritation May cause respiratory irritation.[4][6]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6] P271: Use only outdoors or in a well-ventilated area.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

Safe Handling and Experimental Workflow

Proper handling is crucial to minimize exposure and ensure laboratory safety. This involves a systematic workflow from preparation to disposal.

G cluster_ppe Required PPE prep 1. Preparation & Risk Assessment ppe 2. Don Personal Protective Equipment (PPE) prep->ppe Assess hazards handling 3. Chemical Handling (Weighing, Dissolving) ppe->handling Gloves, lab coat, eye protection gloves Impermeable Gloves goggles Safety Goggles coat Lab Coat experiment 4. Perform Experiment handling->experiment Use in ventilated area Avoid dust formation storage 7. Storage of Unused Material handling->storage If material remains decon 5. Decontamination & Cleanup experiment->decon After completion disposal 6. Waste Disposal decon->disposal Follow institutional guidelines

Caption: General workflow for safely handling this compound in a laboratory setting.

Key Handling Procedures:

  • Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields.[5]

    • Hand Protection: Handle with chemical-impermeable gloves inspected prior to use.[5]

    • Body Protection: Wear a lab coat or impervious clothing.[4][5]

  • Hygiene: Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[6]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols.[4][5]

  • Ignition Sources: Keep away from sources of ignition and use non-sparking tools.[5]

Storage and Stability

  • Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[6] For long-term storage, a temperature of -20°C is recommended.[4]

  • Incompatibilities: Keep away from incompatible substances.[6]

  • Stability: Crystalline forms of Upadacitinib have shown good physical and chemical stability, ensuring consistent quality during storage.[8]

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[5][6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs or persists.[5][6]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
  • Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] Firefighters should wear self-contained breathing apparatus if necessary.[5]

  • Accidental Release: Evacuate personnel to safe areas. Wear appropriate PPE, including a respirator if needed. Avoid dust formation. Collect the spillage and arrange for disposal. Prevent the chemical from entering drains.[5]

Mechanism of Action: JAK-STAT Pathway Inhibition

Upadacitinib selectively inhibits JAK1, a key enzyme in the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[1][3] This pathway is crucial for transmitting signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation and immunity.[1] By blocking JAK1, Upadacitinib prevents the phosphorylation and activation of STAT proteins, thereby disrupting the pro-inflammatory signaling cascade.[1][3][9]

G cytokine Pro-inflammatory Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak1 JAK1 receptor->jak1 stat STAT jak1->stat Phosphorylates (P) p_stat p-STAT (Dimer) stat->p_stat Dimerizes nucleus Nucleus p_stat->nucleus Translocates to gene Gene Transcription (Inflammation) nucleus->gene Initiates upa Upadacitinib upa->jak1 Inhibits

Caption: Upadacitinib inhibits JAK1, blocking STAT phosphorylation and inflammatory gene transcription.

Experimental Protocol: In Vitro JAK Enzyme Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Upadacitinib against isolated JAK enzymes.[1]

Objective: To quantify the potency of Upadacitinib in inhibiting the enzymatic activity of JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Adenosine triphosphate (ATP).

  • Suitable peptide substrate for phosphorylation.

  • This compound stock solution (e.g., in DMSO).

  • Assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Microplate reader.

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.

  • Enzyme Reaction Setup:

    • In a suitable microplate, add the assay buffer, the specific recombinant JAK enzyme, and the peptide substrate.

    • Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

    • Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection:

    • Stop the enzymatic reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the enzyme activity.

    • Incubate as required for the detection signal to develop.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a positive control inhibitor as 0% activity.

    • Plot the normalized enzyme activity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the chemical enter drains or the environment.[5]

Disclaimer: This document is intended for informational purposes for trained professionals and does not purport to be all-inclusive. The user is responsible for conducting their own risk assessment and following all applicable institutional and governmental safety guidelines. The information is based on the current state of knowledge for Upadacitinib, and properties for this compound are inferred.

References

Methodological & Application

Application Note: High-Throughput Quantification of Upadacitinib in Human Plasma using Upadacitinib-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Upadacitinib (B560087) in human plasma. The method utilizes a stable isotope-labeled internal standard (IS), Upadacitinib-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The sample preparation is straightforward, employing a protein precipitation technique, followed by a rapid chromatographic separation. This method demonstrates excellent linearity over a clinically relevant concentration range, with high recovery and minimal matrix effects.

Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis and atopic dermatitis.[1] Accurate measurement of Upadacitinib concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS bioanalysis. This approach effectively compensates for variations in sample preparation and matrix effects, leading to reliable and reproducible results.[2] This application note provides a detailed protocol for the quantification of Upadacitinib in human plasma using this compound as the internal standard.

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1.[3] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immune responses.[4][5] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize and translocate to the nucleus to regulate the transcription of target genes. By inhibiting JAK1, Upadacitinib blocks this signaling cascade, thereby reducing the inflammatory response.[3][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_1 JAK1 Receptor->JAK1_1 Activation JAK1_2 JAK1 Receptor->JAK1_2 Activation STAT_inactive STAT (inactive) JAK1_1->STAT_inactive Phosphorylation JAK1_2->STAT_inactive Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1_1 Inhibition Upadacitinib->JAK1_2 Inhibition Gene_Transcription Gene Transcription (Inflammatory Response) DNA->Gene_Transcription Modulation

Upadacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

Materials and Reagents
  • Upadacitinib reference standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Upadacitinib and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Upadacitinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemUPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B over 1.5 min, hold for 0.5 min, return to 10% B
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored ReactionMultiple Reaction Monitoring (MRM)
Capillary Voltage2.0 kV
Desolvation Temperature1000°C
MRM Transitions
Upadacitinibm/z 381.2 → 256.1
This compoundm/z 386.2 → 261.1
Collision Energy25 V
Cone Voltage30 V

Method Validation

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Upadacitinib0.5 - 200≥ 0.990.5

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low2.5< 15< 1585 - 115
Medium50< 15< 1585 - 115
High150< 15< 1585 - 115

Table 5: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Upadacitinib> 8590 - 110
This compound> 8590 - 110

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantification of Upadacitinib in human plasma.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound IS (20 µL) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile, 300 µL) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase, 100 µL) Evaporate->Reconstitute Inject Inject (5 µL) Reconstitute->Inject LC UPLC Separation Inject->LC MS Tandem MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation (Calibration Curve) Integrate->Calculate Report Report Results Calculate->Report

References

Application of Upadacitinib-d5 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of Upadacitinib-d5 as an internal standard in pharmacokinetic (PK) studies of Upadacitinib (B560087). The following sections detail the underlying principles, experimental procedures, data presentation, and the mechanism of action of Upadacitinib.

Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several inflammatory and autoimmune diseases.[1][2] Accurate characterization of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for dose selection and ensuring safety and efficacy.[3][4]

Quantitative analysis of Upadacitinib in biological matrices, such as plasma, is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. To ensure the accuracy and precision of LC-MS/MS assays, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound, a deuterated analog of Upadacitinib, is an ideal internal standard for this purpose. It shares identical chemical and physical properties with the parent drug, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability.

Mechanism of Action: The JAK-STAT Signaling Pathway

Upadacitinib functions by inhibiting the JAK-STAT signaling pathway, which is crucial for transducing signals from various cytokines and growth factors involved in inflammation and immune responses.[5][6][7][8] By selectively inhibiting JAK1, Upadacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][6][8] This, in turn, modulates the transcription of genes involved in the inflammatory cascade.[7][8]

JAK_STAT_Pathway Upadacitinib's Mechanism of Action in the JAK-STAT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor:f0 Binding & Dimerization JAK1_1 JAK1 Receptor:f1->JAK1_1 associates JAK1_2 JAK1 Receptor:f1->JAK1_2 associates JAK1_1->JAK1_2 Trans-phosphorylation (Activation) STAT_1 STAT JAK1_1->STAT_1 Phosphorylation STAT_2 STAT JAK1_2->STAT_2 Phosphorylation pSTAT_dimer pSTAT Dimer STAT_1->pSTAT_dimer Dimerization STAT_2->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation to Nucleus Upadacitinib Upadacitinib Upadacitinib->JAK1_1 Inhibition Upadacitinib->JAK1_2 Inhibition Gene_Transcription Gene Transcription (Inflammatory Cytokines) DNA->Gene_Transcription Modulates LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_Reconstitute Evaporate & Reconstitute Supernatant->Dry_Reconstitute Inject Inject into UPLC/HPLC Dry_Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Pharmacokinetic Data Calibrate->Result

References

Bioanalytical Assay of Upadacitinib Using a Deuterated Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative bioanalysis of Upadacitinib (B560087) in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates a stable isotope-labeled internal standard, Upadacitinib-¹⁵N,d₂, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial sample analysis.

Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis and atopic dermatitis.[1][2] Accurate quantification of Upadacitinib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments. The use of a deuterated internal standard is the gold standard in quantitative LC-MS/MS bioanalysis, as it closely mimics the analyte's chemical and physical properties, leading to more reliable data.[3][4] This application note details a validated method for the determination of Upadacitinib in human plasma.

Signaling Pathway of Upadacitinib

Upadacitinib targets the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[5][6] This pathway is activated by various cytokines and growth factors, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[7][8] Activated STATs then translocate to the nucleus to regulate gene expression involved in inflammation and immune responses.[8] By selectively inhibiting JAK1, Upadacitinib blocks this signaling cascade, thereby reducing the pro-inflammatory effects of various cytokines.[5]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Inflammation) pSTAT->Gene Translocation & Activation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition

Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Materials and Reagents
  • Upadacitinib reference standard

  • Upadacitinib-¹⁵N,d₂ internal standard (IS)[3]

  • Human plasma (K₂EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Methanol (LC-MS grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of Upadacitinib-¹⁵N,d₂ internal standard working solution (concentration to be optimized, e.g., 50 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
GradientOptimized for separation (e.g., start with 5% B, ramp to 95% B)
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Upadacitinib)To be determined (e.g., m/z 381.2 → 187.1)
MRM Transition (IS)To be determined (e.g., m/z 384.2 → 190.1)
Collision EnergyOptimized for each transition
Dwell Time100 ms
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with IS (Upadacitinib-¹⁵N,d₂) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Chromatography LC Separation Inject->Chromatography MassSpec MS/MS Detection Chromatography->MassSpec Integrate Peak Integration MassSpec->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Bioanalytical workflow for Upadacitinib quantification.

Data Presentation

Calibration Curve

A typical calibration curve for Upadacitinib in human plasma is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

ParameterResult
Linearity Range0.5 - 200 ng/mL
Correlation Coefficient (r²)≥ 0.99
Weighting1/x²
Precision and Accuracy

The intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low< 15%< 15%± 15%
Medium< 15%< 15%± 15%
High< 15%< 15%± 15%
Matrix Effect and Recovery

The matrix effect and extraction recovery are assessed to ensure the reliability of the assay.

ParameterResult
Matrix Effect85 - 115%
Extraction Recovery> 80%

Conclusion

The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific approach for the quantification of Upadacitinib in human plasma. This method is well-suited for regulated bioanalysis in support of clinical and non-clinical studies. The detailed protocol and performance characteristics presented herein should enable researchers to successfully implement this assay in their laboratories.

References

Application Note: Preparation of Upadacitinib-d5 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Upadacitinib (B560087) is a selective Janus kinase 1 (JAK1) inhibitor used in the treatment of several inflammatory diseases.[1][2] Upadacitinib-d5 is the deuterated analog of Upadacitinib and is commonly used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Upadacitinib concentrations in biological matrices.[3] The use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis.[4] This document provides detailed protocols for the preparation of this compound stock and working solutions to ensure accuracy and reproducibility in research and drug development applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and storage of this compound solutions.

ParameterStock SolutionWorking Solutions
Compound This compoundThis compound
Typical Solvent Dimethyl sulfoxide (B87167) (DMSO), anhydrousAcetonitrile, Methanol, or appropriate mobile phase
Typical Concentration 1 mg/mL or 10 mM0.1 - 1000 ng/mL (application-dependent)
Preparation Weigh solid, dissolve in solventSerial dilution from stock solution
Storage Temperature -20°C to -80°C[5][6]Prepared fresh, or short-term at 2-8°C[5][7]
Storage Container Amber glass vial with a tight-fitting septum[7][8]Silanized glass or low-adsorption polypropylene (B1209903) vials[5]
Long-term Stability Up to 2 years at -80°C in DMSO[6]Recommended to be prepared fresh daily[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Amber glass vials with PTFE-lined caps

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.[5][7]

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1 mg.

  • Transfer: Carefully transfer the weighed powder into a Class A volumetric flask.

  • Dissolution: Add a small volume of anhydrous DMSO (approximately 50-70% of the final volume) to the flask to dissolve the powder.[6] Gently vortex the flask to ensure complete dissolution.[5]

  • Dilution to Volume: Once the solid is completely dissolved, add DMSO to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to avoid repeated freeze-thaw cycles.[6] Clearly label each vial with the compound name, concentration, solvent, and preparation date. Store the aliquots at -20°C or -80°C for long-term stability.[5][6]

Protocol 2: Preparation of this compound Working Solutions

This protocol outlines the preparation of working solutions from the 1 mg/mL stock solution via serial dilution. The final concentrations of the working solutions will depend on the specific requirements of the analytical method.

Materials:

  • This compound stock solution (1 mg/mL)

  • Dilution solvent (e.g., acetonitrile, methanol, or the mobile phase used in the analytical method)[5]

  • Calibrated pipettes

  • Low-adsorption microcentrifuge tubes or silanized glass vials[5]

  • Vortex mixer

Procedure:

  • Equilibration: Allow the frozen stock solution aliquot to thaw completely and equilibrate to room temperature.[7]

  • Intermediate Dilution (if necessary): Depending on the desired final concentration, an intermediate dilution step may be required. For example, to prepare a 1 µg/mL intermediate solution from a 1 mg/mL stock:

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.

    • Add 990 µL of the dilution solvent.

    • Vortex to mix thoroughly. This creates a 1:100 dilution, resulting in a 10 µg/mL solution. A further 1:10 dilution would yield a 1 µg/mL solution.

  • Final Working Solution Preparation: Prepare the final working solutions by diluting the stock or intermediate solution to the desired concentrations. For example, to prepare a 10 ng/mL working solution from a 1 µg/mL intermediate solution:

    • Pipette 10 µL of the 1 µg/mL intermediate solution into a clean vial.

    • Add 990 µL of the dilution solvent.

    • Vortex to mix thoroughly.

  • Fresh Preparation: It is recommended to prepare working solutions fresh on the day of analysis to minimize potential degradation or adsorption to container walls, especially for low concentrations.[7]

Visualizations

Signaling Pathway

Upadacitinib is a selective inhibitor of the JAK1 signaling pathway. The diagram below illustrates the general mechanism of action.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Gene Gene Transcription STAT_P->Gene Dimerization & Nuclear Translocation Upadacitinib This compound Upadacitinib->JAK1 Inhibition

Caption: this compound acts as an internal standard for Upadacitinib, which inhibits JAK1 phosphorylation.

Experimental Workflow

The following diagram outlines the workflow for the preparation of this compound stock and working solutions.

Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Equilibrate Equilibrate Solid to Room Temp Weigh Weigh this compound Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Dilute_Stock Dilute to Final Volume Dissolve->Dilute_Stock Store_Stock Aliquot and Store at -80°C Dilute_Stock->Store_Stock Thaw Thaw Stock Solution Store_Stock->Thaw Serial_Dilute Perform Serial Dilutions in Assay Solvent Thaw->Serial_Dilute Use Use Freshly Prepared Working Solutions Serial_Dilute->Use

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes: Therapeutic Drug Monitoring of Rinvoq® (Upadacitinib) Using Upadacitinib-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rinvoq® (Upadacitinib) is an oral, selective Janus kinase (JAK) 1 inhibitor approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[1][2] Upadacitinib (B560087) modulates the signaling of various pro-inflammatory cytokines by inhibiting the JAK-STAT pathway.[1][2] Given the inter-individual variability in pharmacokinetics, therapeutic drug monitoring (TDM) of Upadacitinib presents a promising approach to optimize clinical outcomes by personalizing dosage regimens to enhance efficacy while minimizing potential adverse effects.[3] The use of a stable isotope-labeled internal standard, such as Upadacitinib-d5, is crucial for accurate and precise quantification of Upadacitinib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard closely mimics the analyte's behavior during sample preparation and ionization, correcting for variability and matrix effects.[4][5]

These application notes provide a detailed protocol for the quantitative analysis of Upadacitinib in human plasma using this compound as an internal standard by LC-MS/MS.

Principle of the Assay

This method utilizes protein precipitation for the extraction of Upadacitinib and the internal standard, this compound, from human plasma. The extracts are then analyzed by a highly sensitive and selective LC-MS/MS method. Quantification is based on the ratio of the peak area of Upadacitinib to that of the stable isotope-labeled internal standard.

Materials and Reagents

  • Upadacitinib analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of Upadacitinib and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Upadacitinib primary stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water at an appropriate concentration (e.g., 100 ng/mL).

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at various concentrations. A typical calibration range is 0.5-200 ng/mL.[6]

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

ParameterCondition
LC System UPLC/HPLC system
Column C18 reversed-phase column (e.g., Waters Xbridge BEH C18, 4.6 x 100 mm, 2.5 µm)[6]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Isocratic or gradient elution (e.g., 35:65 v/v Mobile Phase A:B)[6]
Flow Rate 0.40 mL/min[6]
Injection Volume 5-10 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Upadacitinib: m/z 381 → 256, 213; this compound: (Expected) m/z 386 → 261, 218 (Note: Exact transitions for d5 may need to be optimized)
Collision Energy Optimized for each transition

Data Analysis

  • Integrate the peak areas for Upadacitinib and this compound.

  • Calculate the peak area ratio (Upadacitinib / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with appropriate weighting.

  • Determine the concentration of Upadacitinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for Upadacitinib quantification.

Table 1: Linearity and Sensitivity

ParameterResult
Calibration Range 0.5 - 200 ng/mL[6]
Correlation Coefficient (r²) ≥ 0.99[6]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[6]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low 1.5< 15< 15± 15
Medium 50< 15< 15± 15
High 150< 15< 15± 15

Data presented are representative and based on published methods.[6]

Table 3: Recovery and Matrix Effect

ParameterResult
Extraction Recovery 87.53 - 93.47 %[6]
Matrix Effect No significant matrix effect observed[6]

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Upadacitinib Upadacitinib (Rinvoq®) Upadacitinib->JAK1 Inhibits

Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.

TDM_Workflow start Patient Sample (Plasma) prep Sample Preparation (Protein Precipitation) start->prep Add Internal Standard analysis LC-MS/MS Analysis prep->analysis data Data Processing & Quantification analysis->data report Result Reporting data->report interpretation Clinical Interpretation & Dose Adjustment report->interpretation

Caption: Therapeutic drug monitoring workflow for Upadacitinib.

Internal_Standard_Principle cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_result Quantification Analyte Upadacitinib (Analyte) LC Chromatographic Separation Analyte->LC IS This compound (Internal Standard) IS->LC Matrix Plasma Matrix Matrix->LC Matrix Effects MS Mass Spectrometric Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Accurate Concentration Ratio->Concentration Corrects for variability

Caption: Principle of using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for the Extraction of Upadacitinib from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, from biological matrices, primarily human plasma. The following protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and a representative Solid-Phase Extraction (SPE) method are intended to guide researchers in developing robust and reliable bioanalytical assays for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction to Upadacitinib and Bioanalytical Importance

Upadacitinib is an orally administered medication approved for the treatment of several autoimmune diseases, including rheumatoid arthritis. Accurate quantification of Upadacitinib in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for ensuring its safe and effective use in patients. The choice of sample extraction technique is a critical step in the bioanalytical workflow, directly impacting the accuracy, precision, and sensitivity of the subsequent analysis, which is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Summary of Extraction Techniques

The selection of an appropriate extraction method depends on various factors, including the desired level of sample cleanup, throughput requirements, and the complexity of the biological matrix. Below is a summary of the quantitative performance of the three common extraction techniques detailed in these notes.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE) (Representative Method)
Analyte UpadacitinibUpadacitinibTofacitinib (B832) (as a representative JAK inhibitor)
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma
Reported Recovery 100.3%[1]>80%[2]Not explicitly stated for Tofacitinib, but generally aims for high and consistent recovery.
Linearity Range 12.5 - 100 ng/mL[1]1 - 500 ng/mL[2]0.40 - 74.4 ng/mL (for Tofacitinib)[1]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]1 ng/mL[2]0.40 ng/mL (for Tofacitinib)[1]
Internal Standard (IS) Filgotinib[1]Fedratinib[2]Phenacetin (for Tofacitinib)[1]
Primary Advantage Simple, fast, and requires minimal method development.High degree of sample cleanup, reducing matrix effects.High selectivity and concentration factor, providing very clean extracts.
Primary Disadvantage Less effective at removing matrix interferences.More labor-intensive and requires larger volumes of organic solvents.Can be more costly and requires more extensive method development.

Experimental Protocols

Protein Precipitation (PPT)

This method is favored for its simplicity and high-throughput applicability. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, leaving the analyte of interest in the supernatant.

Materials and Reagents:

  • Blank human plasma

  • Upadacitinib reference standard

  • Filgotinib (Internal Standard)

  • Acetonitrile (B52724) (chilled)

  • Diluent (e.g., Acetonitrile:Water 50:50 v/v)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Preparation: Aliquot 200 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of Filgotinib internal standard solution to the plasma sample.

  • Dilution: Add 500 µL of diluent to the plasma sample.

  • Vortexing: Vortex the sample for 2 minutes to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of chilled acetonitrile to the sample to precipitate the plasma proteins.

  • Vortexing: Vortex the sample again to ensure complete precipitation.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15-20 minutes.[1]

  • Supernatant Collection: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

cluster_0 Protein Precipitation Workflow for Upadacitinib start Start: 200 µL Plasma spike_is Spike with Internal Standard (Filgotinib) start->spike_is add_diluent Add 500 µL Diluent spike_is->add_diluent vortex1 Vortex (2 min) add_diluent->vortex1 add_acetonitrile Add 300 µL Chilled Acetonitrile vortex1->add_acetonitrile vortex2 Vortex add_acetonitrile->vortex2 centrifuge Centrifuge (4000 rpm, 15-20 min) vortex2->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. This method provides a cleaner extract compared to PPT.

Materials and Reagents:

  • Blank beagle dog plasma (or other relevant matrix)

  • Upadacitinib reference standard

  • Fedratinib (Internal Standard)

  • Ethyl acetate (B1210297)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Protocol:

  • Sample Preparation: Aliquot a specific volume of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of Fedratinib internal standard solution.

  • Alkalinization: Add NaOH solution to the plasma sample to adjust the pH, which can improve the extraction efficiency of Upadacitinib.[2]

  • Extraction Solvent Addition: Add a specified volume of ethyl acetate to the sample.

  • Vortexing: Vortex the sample vigorously for several minutes to ensure thorough mixing of the aqueous and organic phases.

  • Centrifugation: Centrifuge the sample to facilitate phase separation.

  • Organic Layer Collection: Carefully transfer the upper organic layer containing the analyte and internal standard to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.[2]

cluster_1 Liquid-Liquid Extraction Workflow for Upadacitinib start_lle Start: Plasma Sample spike_is_lle Spike with Internal Standard (Fedratinib) start_lle->spike_is_lle alkalinize Alkalinize with NaOH spike_is_lle->alkalinize add_solvent Add Ethyl Acetate alkalinize->add_solvent vortex_lle Vortex add_solvent->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle collect_organic Collect Organic Layer centrifuge_lle->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis_lle LC-MS/MS Analysis reconstitute->analysis_lle cluster_2 Solid-Phase Extraction Workflow (Representative for JAK Inhibitor) start_spe Start: C18 SPE Cartridge condition Condition: 1 mL Methanol start_spe->condition equilibrate Equilibrate: 1 mL Water condition->equilibrate load Load Pre-treated Sample equilibrate->load pretreat Pre-treat Plasma: + IS + 0.1M NH4OH pretreat->load wash Wash: 1 mL 5% Methanol in Water load->wash elute Elute: 1 mL Methanol with 0.1% Formic Acid wash->elute evap_recon Evaporate and Reconstitute elute->evap_recon analysis_spe LC-MS/MS Analysis evap_recon->analysis_spe

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity of Upadacitinib-d5 in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Upadacitinib-d5 analysis in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges, specifically poor signal intensity, encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for my this compound internal standard?

Low signal intensity of a deuterated internal standard like this compound can stem from several factors, which can be broadly categorized as sample-related, chromatography-related, or instrument-related issues. The most common culprits include:

  • Matrix Effects: Co-eluting components from the sample matrix can suppress the ionization of the deuterated standard in the mass spectrometer's ion source.[1][2][3][4]

  • Chromatographic Separation from Analyte: A phenomenon known as the "deuterium isotope effect" can cause a slight shift in retention time between Upadacitinib (B560087) and this compound.[1][2] If this separation occurs in a region of significant ion suppression, the internal standard may experience a different degree of signal suppression than the analyte, leading to inaccurate quantification.[1][5]

  • Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix, especially if they are in chemically labile positions.[2][5][6] This reduces the concentration of the fully deuterated standard.

  • Suboptimal Instrument Settings: The settings of the electrospray ionization (ESI) source, such as spray voltage, gas flows, and temperature, may not be optimal for this compound.[7][8][9]

  • Incorrect Mass Transitions: Monitoring incorrect precursor or product ions for this compound will result in no detectable signal.

Q2: How can I determine if matrix effects are causing the low signal of my this compound standard?

Matrix effects, such as ion suppression or enhancement, are a common cause of signal variability.[3][4] A post-extraction addition experiment can be performed to assess the impact of the matrix on your this compound signal.

Experimental Protocol: Matrix Effect Evaluation
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., the initial mobile phase composition).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire extraction procedure. After the final extraction step, spike the extracted blank matrix with the same concentration of this compound as in Set A.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Compare the peak areas of this compound in both sets.

ResultInterpretation
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.[2]
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.[2]
Peak areas in both sets are comparable.The matrix has a minimal effect on the deuterated standard's signal.[2]
Q3: My this compound and Upadacitinib peaks are not co-eluting perfectly. How can I fix this?

Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1][10] To address this:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the extent of separation.[1]

  • Adjust Chromatography:

    • Consider using a column with a different selectivity or lower resolution to ensure the analyte and internal standard elute as a single peak.[1][10]

    • Optimize the mobile phase gradient to minimize the separation.

Q4: What are the optimal mass spectrometry parameters for Upadacitinib analysis?

Several published methods provide a good starting point for Upadacitinib analysis. These can be adapted for this compound, accounting for the mass shift. Upadacitinib is typically analyzed in positive electrospray ionization (ESI) mode.

ParameterExample Value 1[11]Example Value 2[12]Example Value 3[13]
Ionization Mode Positive ESIPositive ESIPositive ESI
Precursor Ion (m/z) 381.0381Not Specified
Product Ions (m/z) 256.0, 199.0256, 213Not Specified
Collision Energy 25 V, 40 VNot SpecifiedNot Specified
Cone Voltage 30 VNot SpecifiedNot Specified

Note: For this compound, the precursor ion m/z will be higher by the number of deuterium atoms. For example, for a d5 variant, the precursor would be approximately 386 m/z. The product ions may or may not shift depending on the location of the deuterium labels. It is crucial to determine the optimal transitions by infusing a standard solution of this compound.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor Signal Intensity

This guide provides a step-by-step approach to diagnosing the cause of poor this compound signal.

start Poor this compound Signal check_infusion Infuse Standard Directly into Mass Spec start->check_infusion signal_ok_infusion Signal OK? check_infusion->signal_ok_infusion instrument_issue Instrument Problem: - Clean Source - Check Gas Flows - Calibrate/Tune signal_ok_infusion->instrument_issue No lc_issue LC or Sample Problem signal_ok_infusion->lc_issue Yes end Problem Resolved instrument_issue->end check_chromatography Inject Standard on LC-MS lc_issue->check_chromatography peak_shape_ok Good Peak Shape? check_chromatography->peak_shape_ok bad_chrom Chromatography Issue: - Column Clogging - Wrong Mobile Phase - Leak in System peak_shape_ok->bad_chrom No sample_prep_issue Sample Preparation Issue peak_shape_ok->sample_prep_issue Yes bad_chrom->end check_matrix_effect Perform Matrix Effect Experiment sample_prep_issue->check_matrix_effect matrix_effect_present Matrix Effect? check_matrix_effect->matrix_effect_present optimize_cleanup Optimize Sample Cleanup: - SPE - LLE - Dilution matrix_effect_present->optimize_cleanup Yes no_matrix_effect Check for Isotopic Instability (H/D Exchange) matrix_effect_present->no_matrix_effect No optimize_cleanup->end no_matrix_effect->end

Caption: A flowchart for systematic troubleshooting of poor signal intensity.

Guide 2: Optimizing ESI Source Parameters for this compound

A systematic approach is recommended to optimize the ESI source parameters. Infuse a standard solution of this compound directly into the mass spectrometer and adjust the following parameters to maximize the signal for the primary adduct (e.g., [M+H]⁺).

ParameterStarting PointTroubleshooting Action
Spray Voltage 3.0 - 4.5 kVAdjust in 0.5 kV increments. Too high a voltage can cause instability or corona discharge.[7]
Nebulizer Gas 30 - 50 psiOptimize for a stable spray.
Drying Gas Flow 8 - 12 L/minIncrease to improve desolvation, but excessive flow can reduce sensitivity.
Drying Gas Temp 250 - 350 °CIncrease to aid desolvation of droplets. Be cautious of thermal degradation of the analyte.
Capillary Voltage Varies by instrumentOptimize for maximum ion transmission.

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

This is a common and straightforward method for extracting Upadacitinib from plasma samples.[12]

  • Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add the working solution of this compound.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid Chromatography Method for Upadacitinib

The following is a representative LC method based on published literature.[11][13]

ParameterDescription
Column C18 reversed-phase column (e.g., Waters Xbridge BEH C18, 4.6 x 100 mm, 2.5 µm)[13]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic with 65% Acetonitrile[13] or a gradient elution.[11]
Flow Rate 0.4 mL/min[11][13]
Column Temperature 40 °C[11]
Injection Volume 5-10 µL

Signaling Pathways and Logical Relationships

Factors Affecting Electrospray Ionization Efficiency

The efficiency of the electrospray ionization process is influenced by a cascade of interconnected factors. Understanding these relationships is key to maximizing the signal intensity of this compound.

cluster_solution Solution Properties cluster_instrument Instrument Parameters analyte_conc Analyte Concentration droplet_formation Droplet Formation & Desolvation analyte_conc->droplet_formation matrix_comp Matrix Components matrix_comp->droplet_formation Ion Suppression solvent_props Solvent Properties (Surface Tension, pH) solvent_props->droplet_formation spray_voltage Spray Voltage spray_voltage->droplet_formation gas_flow Gas Flow/Temp gas_flow->droplet_formation flow_rate LC Flow Rate flow_rate->droplet_formation ion_evaporation Ion Evaporation/ Gas-Phase Ion Generation droplet_formation->ion_evaporation signal_intensity Signal Intensity ion_evaporation->signal_intensity

Caption: Key factors influencing signal intensity in electrospray ionization.

References

Technical Support Center: Optimizing Chromatographic Separation of Upadacitinib and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the chromatographic separation of Upadacitinib (B560087) from its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Upadacitinib and its metabolites.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) for Upadacitinib - Secondary Silanol (B1196071) Interactions: Active silanol groups on the column stationary phase interacting with the basic amine groups of Upadacitinib.- Mobile Phase pH: The pH of the mobile phase is not optimal for the protonation state of Upadacitinib.- Column Overload: Injecting too high a concentration of the sample.- Use an End-capped Column: Employ a column with end-capping to minimize silanol interactions.- Optimize Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Upadacitinib (around pH 4.0-5.0) to ensure consistent protonation. The use of a buffer (e.g., formate (B1220265) or acetate) is recommended.[1]- Reduce Sample Concentration: Dilute the sample to a lower concentration.
Inadequate Resolution Between Upadacitinib and its Metabolites - Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be optimal for separating compounds with similar polarities.- Column Chemistry: The stationary phase may not provide sufficient selectivity.- Flow Rate: The flow rate may be too high, leading to reduced efficiency.- Modify Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or adjust the gradient slope for better separation.[2]- Select a Different Column: Try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to exploit different separation mechanisms.- Optimize Flow Rate: Reduce the flow rate to increase column efficiency and improve resolution.
Low Sensitivity or Poor Signal-to-Noise Ratio - Suboptimal Wavelength: The UV detector is not set to the maximum absorbance wavelength of Upadacitinib.- Sample Degradation: Upadacitinib may be degrading in the sample solvent or on the column.- Mass Spectrometer Source Conditions (for LC-MS): Ionization efficiency may be low.- Set Optimal Wavelength: Set the UV detector to the λmax of Upadacitinib, which is around 231 nm or 256 nm.[2]- Use Appropriate Sample Solvent: Dissolve samples in a solvent compatible with the mobile phase, such as a mixture of water and organic modifier.- Optimize MS Source Parameters: For LC-MS, optimize source parameters such as capillary voltage, gas flow, and temperature to enhance ionization of Upadacitinib.[3][4]
Retention Time Drift - Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection.- Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the organic component).- Temperature Fluctuations: The column temperature is not stable.- Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient time (e.g., 10-15 column volumes) before starting the analytical run.- Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped.- Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.
Ghost Peaks - Carryover from Previous Injection: Residue from a previous, more concentrated sample is eluting in the current run.- Contaminated Mobile Phase or System: Impurities in the mobile phase or from system components (e.g., pump seals, injector).- Implement a Needle Wash Step: Use a strong solvent in the autosampler wash to clean the needle between injections.- Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents for mobile phase preparation.- Flush the System: Regularly flush the HPLC/UPLC system with a strong solvent to remove contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Upadacitinib, and what are the key metabolites to consider for separation?

A1: Upadacitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6. The main biotransformation is a mono-oxidation, followed by glucuronidation. Therefore, the primary metabolite to focus on for chromatographic separation is the mono-oxidized form of Upadacitinib. There are no known active metabolites of Upadacitinib.[5][6][7]

Q2: Which type of chromatographic column is most suitable for separating Upadacitinib and its metabolites?

A2: Reversed-phase columns, particularly C18 columns, are commonly used and have been shown to be effective for the separation of Upadacitinib and its related substances.[1][4][8] For methods requiring different selectivity, a Phenyl-Hexyl column can be considered. The choice of column will also depend on the specific metabolites being targeted and the complexity of the sample matrix.

Q3: What are the recommended mobile phase compositions for Upadacitinib analysis?

A3: A common mobile phase for reversed-phase separation of Upadacitinib consists of an aqueous component with an acidic modifier and an organic solvent. For example, a gradient elution using water with 0.1% formic acid as the aqueous phase and acetonitrile or methanol (B129727) as the organic phase is a good starting point.[4] The pH of the aqueous phase is critical and should be controlled to ensure consistent peak shapes.

Q4: How can I prepare a plasma sample for the analysis of Upadacitinib and its metabolites?

A4: Protein precipitation is a common and effective method for extracting Upadacitinib from plasma samples. This typically involves adding a cold organic solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant can then be injected into the LC system.[1]

Q5: What detection method is most appropriate for the analysis of Upadacitinib and its metabolites?

A5: Both UV detection and mass spectrometry (MS) can be used. For quantitative analysis, UV detection at the λmax of Upadacitinib (around 231 nm or 256 nm) is suitable.[2] For higher sensitivity and selectivity, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[3][4]

Experimental Protocols

Protocol for Reversed-Phase HPLC-UV Separation
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 256 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.

Protocol for UPLC-MS/MS Analysis in Plasma
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in positive ion mode.

  • MRM Transitions:

    • Upadacitinib: m/z 381.2 → 256.1

    • Mono-oxidized Metabolite: Monitor for m/z 397.2

  • Sample Preparation (Plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for injection.

Quantitative Data Summary

ParameterHPLC-UV MethodUPLC-MS/MS MethodReference(s)
Upadacitinib Retention Time ~6.7 min~2.3 min[2]
Limit of Detection (LOD) ~0.02 µg/mL~0.1 ng/mL[2]
Limit of Quantification (LOQ) ~0.06 µg/mL~0.5 ng/mL[2]
Linearity Range 0.1 - 100 µg/mL0.5 - 200 ng/mL[2][9]
Precision (%RSD) < 2%< 10%[4]
Accuracy (%Recovery) 98-102%95-105%[4]

Visualizations

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition Upadacitinib->JAK2 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Modulation

Caption: Upadacitinib's mechanism of action via inhibition of the JAK-STAT signaling pathway.

cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Optimization prep_sample Prepare Sample (e.g., Protein Precipitation) equilibrate Equilibrate System prep_mobile Prepare Mobile Phase prep_mobile->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect Detection (UV or MS/MS) separate->detect integrate Integrate Peaks detect->integrate assess Assess Resolution & Peak Shape integrate->assess optimize Optimize Method? (e.g., Mobile Phase, Gradient) assess->optimize optimize->prep_mobile Yes optimize->integrate No

Caption: Experimental workflow for optimizing the chromatographic separation of Upadacitinib.

cluster_solutions1 Mobile Phase Adjustments cluster_solutions2 Column Solutions cluster_solutions3 Method Optimization start Poor Resolution or Peak Shape Issue check_mobile_phase Check Mobile Phase (pH, Composition, Age) start->check_mobile_phase remake_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->remake_mobile_phase Issue Found check_column Evaluate Column Performance check_mobile_phase->check_column No Issue end Problem Resolved remake_mobile_phase->end adjust_ph Adjust pH modify_organic Change Organic Modifier (ACN <=> MeOH) flush_column Flush Column check_column->flush_column Contamination Suspected replace_column Replace Column check_column->replace_column Column Degradation check_method_params Review Method Parameters check_column->check_method_params No Issue flush_column->end replace_column->end optimize_gradient Optimize Gradient Slope check_method_params->optimize_gradient Suboptimal Separation change_flow_rate Adjust Flow Rate check_method_params->change_flow_rate Poor Efficiency optimize_gradient->end change_flow_rate->end

References

Addressing matrix effects in the bioanalysis of Upadacitinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the bioanalysis of Upadacitinib (B560087). Our goal is to help you address common challenges, particularly those related to matrix effects, and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of Upadacitinib?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3][4] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of Upadacitinib.[3] Essentially, components of the biological sample can interfere with the process of turning Upadacitinib molecules into ions in the mass spectrometer, leading to an underestimation or overestimation of its true concentration.

Q2: What are common sample preparation techniques to minimize matrix effects for Upadacitinib analysis?

A2: The most common and effective sample preparation techniques to mitigate matrix effects in Upadacitinib bioanalysis are:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.[5][6] The supernatant, containing Upadacitinib, is then collected for analysis.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting Upadacitinib from the aqueous plasma sample into an immiscible organic solvent, such as ethyl acetate (B1210297).[7][8][9] This method is effective at removing many interfering matrix components.

The choice of method depends on the required sensitivity, throughput, and the nature of the biological matrix.

Q3: How can I quantitatively assess the matrix effect in my Upadacitinib assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100

A value close to 100% indicates a negligible matrix effect. Values significantly lower than 100% suggest ion suppression, while values significantly higher suggest ion enhancement.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the bioanalysis of Upadacitinib.

Issue 1: Inconsistent or low recovery of Upadacitinib.
  • Possible Cause 1: Suboptimal sample preparation.

    • Troubleshooting:

      • For Protein Precipitation: Ensure the ratio of precipitation solvent to plasma is optimal. Typically, a 3:1 or 4:1 ratio of acetonitrile to plasma is used.[6] Insufficient solvent may lead to incomplete protein removal.

      • For Liquid-Liquid Extraction: The pH of the aqueous phase and the choice of organic solvent are critical. For Upadacitinib, extraction with ethyl acetate under alkaline conditions has been shown to be effective.[7][8][9] Ensure vigorous mixing to facilitate efficient extraction.

  • Possible Cause 2: Analyte degradation.

    • Troubleshooting: Ensure proper sample handling and storage conditions. Upadacitinib has been shown to be stable under various conditions, but it's crucial to follow validated stability protocols.[7][8]

Issue 2: Significant ion suppression or enhancement observed.
  • Possible Cause 1: Co-elution of matrix components.

    • Troubleshooting:

      • Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or flow rate to better separate Upadacitinib from interfering matrix components.[10] Using a high-efficiency column, such as a UPLC BEH C18 column, can improve resolution.[7][9]

      • Improve Sample Cleanup: If using protein precipitation, consider switching to a more selective method like liquid-liquid extraction or solid-phase extraction (SPE) to remove a wider range of interfering compounds.[1]

  • Possible Cause 2: Inappropriate internal standard (IS).

    • Troubleshooting: Use a stable isotope-labeled internal standard (SIL-IS) for Upadacitinib if available, such as [13C,2H2,15N]-upadacitinib.[11] A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate correction. If a SIL-IS is not available, use an analog with similar physicochemical properties, such as fedratinib (B1684426) or filgotinib.[5][7]

Quantitative Data Summary

The following tables summarize quantitative data from validated bioanalytical methods for Upadacitinib, focusing on recovery and matrix effect.

Table 1: Recovery and Matrix Effect of Upadacitinib in Beagle Dog Plasma[7]

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Upadacitinib2.5 (LQC)81.78 ± 3.43101.09 ± 3.26
Upadacitinib50 (MQC)82.69 ± 3.21103.42 ± 3.32
Upadacitinib150 (HQC)84.42 ± 2.8798.48 ± 2.54

Table 2: Recovery and Matrix Effect of Upadacitinib in Human Plasma[5]

AnalyteConcentrationRecovery (%)Matrix Effect (%)
UpadacitinibLQC-107.08
UpadacitinibHQC100.399.93

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Upadacitinib in Beagle Dog Plasma[7][9]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard (fedratinib).

    • Alkalinize the sample.

    • Extract with 1 mL of ethyl acetate by vortexing for 5 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

    • Flow Rate: 0.40 mL/min

  • Mass Spectrometry:

    • Mode: Positive ion mode

    • MRM Transitions:

      • Upadacitinib: m/z 447.00 → 361.94

      • Fedratinib (IS): m/z 529.82 → 141.01

Protocol 2: LC-MS/MS Method for Upadacitinib in Human Plasma[5]
  • Sample Preparation (Protein Precipitation):

    • Spike drug-free plasma with Upadacitinib and the internal standard (filgotinib).

    • Precipitate proteins using an appropriate solvent (e.g., acetonitrile).

    • Centrifuge at 4000 rpm for 20 minutes.

    • Collect the supernatant for injection.

  • Chromatographic Conditions:

    • Column: Symmetric C18 (150 x 4.6 mm, 3.5 µm)

    • Mobile Phase: Acetonitrile:water (50:50) with formic acid to pH 4.0 (isocratic)

    • Flow Rate: 1 mL/min

  • Mass Spectrometry:

    • Details on mass transitions were not specified in the provided abstract.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle_path cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or PPT) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation (if LLE) supernatant->evaporate LLE Path injection Injection into LC-MS/MS supernatant->injection PPT Path reconstitute Reconstitution evaporate->reconstitute reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Experimental workflow for the bioanalysis of Upadacitinib.

troubleshooting_matrix_effects start Significant Matrix Effect (Ion Suppression/Enhancement) check_separation Is chromatographic separation adequate? start->check_separation optimize_lc Optimize LC Method: - Gradient - Flow Rate - Column check_separation->optimize_lc No check_cleanup Is sample cleanup sufficient? check_separation->check_cleanup Yes optimize_lc->check_separation improve_cleanup Improve Sample Cleanup: - Switch to LLE/SPE - Optimize extraction conditions check_cleanup->improve_cleanup No check_is Is the Internal Standard appropriate? check_cleanup->check_is Yes improve_cleanup->check_cleanup use_sil_is Use a Stable Isotope-Labeled Internal Standard (SIL-IS) check_is->use_sil_is No end Matrix Effect Minimized check_is->end Yes use_sil_is->end

Caption: Troubleshooting logic for addressing matrix effects.

References

Stability of Upadacitinib-d5 in plasma samples under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Upadacitinib-d5 in plasma samples.

Stability of this compound in Plasma Samples

While specific quantitative stability data for this compound in plasma is not extensively available in published literature, the stability of the non-deuterated form, Upadacitinib, has been evaluated. Deuterated compounds often exhibit greater metabolic stability due to the kinetic isotope effect, suggesting that this compound is likely to be at least as stable as Upadacitinib. The following tables summarize the available stability data for Upadacitinib in plasma under various storage conditions.

Data Presentation: Stability of Upadacitinib in Plasma

Table 1: Freeze-Thaw Stability of Upadacitinib in Plasma

Number of Freeze-Thaw CyclesConcentration LevelAccuracy (%)Precision (%CV)
3Low Quality Control (LQC)Within acceptable limits≤ 0.94
3Medium Quality Control (MQC)Within acceptable limitsNot Reported
3High Quality Control (HQC)Within acceptable limits≤ 0.29

Data synthesized from a study on Upadacitinib stability in human plasma.[1]

Table 2: On-Bench Stability of Upadacitinib in Plasma at Room Temperature

Duration (hours)Concentration LevelAccuracy (%)Precision (%CV)
Not SpecifiedLow Quality Control (LQC)Within acceptable limitsNot Reported
Not SpecifiedMedium Quality Control (MQC)Within acceptable limitsNot Reported
Not SpecifiedHigh Quality Control (HQC)Within acceptable limitsNot Reported

The stability of Upadacitinib on the benchtop was confirmed to be within acceptable limits for the duration of the experiment.[1]

Table 3: Forced Degradation of Upadacitinib (Not in Plasma)

ConditionDegradation (%)
Acidic Stress15.75
Alkaline Stress22.14
Oxidative Stress11.79
Thermal StressStable
Photolytic StressStable

These forced degradation studies were performed on Upadacitinib in solution, not in a plasma matrix.[2]

Experimental Protocols

Methodology for Plasma Sample Stability Assessment (LC-MS/MS)

This protocol outlines a general procedure for assessing the stability of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Spiking:

  • Obtain blank human plasma (with anticoagulant, e.g., K2EDTA).

  • Prepare stock solutions of this compound and an appropriate internal standard (IS) in a suitable organic solvent (e.g., DMSO).

  • Spike the blank plasma with the this compound stock solution to achieve desired concentration levels (e.g., Low, Medium, and High Quality Control samples).

2. Stability Testing Conditions:

  • Freeze-Thaw Stability: Subject spiked plasma samples to multiple freeze-thaw cycles (e.g., three cycles). Freeze samples at -20°C or -80°C for at least 12 hours and then thaw unassisted at room temperature.

  • Short-Term (Bench-Top) Stability: Keep spiked plasma samples at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate the time samples may be left on a lab bench.

  • Long-Term Stability: Store spiked plasma samples at specified temperatures (e.g., -20°C and -80°C) for an extended duration (e.g., 1, 3, 6, or 12 months).

3. Sample Extraction (Protein Precipitation):

  • To a 100 µL aliquot of the plasma sample, add the internal standard.

  • Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) at a specific ratio (e.g., 3:1 v/v).

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable C18 analytical column. The mobile phase typically consists of an aqueous component with a modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass transitions (parent ion → product ion) for this compound and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratios of this compound to the internal standard.

  • Determine the concentration of this compound in the stability samples against a freshly prepared calibration curve.

  • Assess stability by comparing the mean concentration of the stability samples to the mean concentration of the baseline (time zero) samples. The results should be within an acceptable range (e.g., ±15% of the nominal concentration).

Troubleshooting Guides and FAQs

Question: My this compound signal is low or inconsistent in my plasma samples. What could be the cause?

Answer:

  • Sample Degradation: Ensure proper storage of your plasma samples. Avoid repeated freeze-thaw cycles and prolonged exposure to room temperature.[3][4] Aliquot samples into single-use vials if they will be analyzed at multiple time points.

  • Extraction Inefficiency: Optimize your protein precipitation method. Ensure the ratio of the precipitation solvent to plasma is adequate for complete protein removal. Inefficient extraction can lead to matrix effects and ion suppression.

  • Matrix Effects: Plasma is a complex matrix that can interfere with the ionization of the analyte. Consider using a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), if matrix effects are suspected.

  • Instrument Sensitivity: Check the performance of your LC-MS/MS system. Ensure the mass spectrometer is properly tuned and calibrated. The source conditions (e.g., temperature, gas flows) should be optimized for this compound.

Question: I am observing a high degree of variability in my stability study results. What are the potential sources of this variability?

Answer:

  • Inconsistent Sample Handling: Ensure all samples (including calibration standards and quality controls) are treated identically throughout the workflow. This includes thawing times, vortexing duration, and centrifugation conditions.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially when preparing stock solutions and spiking plasma.

  • Incomplete Protein Precipitation: Inconsistent protein precipitation can lead to variable matrix effects and, consequently, variable analytical results.

  • Instrument Fluctuation: Monitor the performance of your LC-MS/MS system over the course of the analytical run. Injecting quality control samples at regular intervals can help identify any instrument drift.

Question: How many freeze-thaw cycles are generally acceptable for plasma samples containing this compound?

Answer: Based on data for the non-deuterated form, Upadacitinib is stable for at least three freeze-thaw cycles in plasma.[1] It is good practice to minimize the number of freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is highly recommended to aliquot the initial plasma sample into smaller, single-use tubes before the first freeze.

Question: What is the recommended long-term storage temperature for plasma samples containing this compound?

Answer: For long-term storage, it is recommended to keep plasma samples at -80°C. While -20°C may be suitable for shorter durations, -80°C is generally preferred to minimize enzymatic and chemical degradation over extended periods.

Question: Can I use a different internal standard than what is published in the literature?

Answer: Yes, but the chosen internal standard should be carefully validated. An ideal internal standard is a stable, isotopically labeled version of the analyte (in this case, a different isotopic labeling of Upadacitinib, if available). If a stable isotope-labeled internal standard is not available, a structural analog that has similar chromatographic and mass spectrometric behavior to this compound should be selected. The internal standard must not interfere with the analysis of the analyte and should be able to compensate for variations in sample preparation and instrument response.

Mandatory Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Upadacitinib Upadacitinib Upadacitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: JAK-STAT signaling pathway and the point of inhibition by Upadacitinib.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Stability Conditions cluster_analysis Sample Analysis Start Blank Plasma Collection Spike Spike with this compound (LQC, MQC, HQC) Start->Spike Aliquoting Aliquot Samples Spike->Aliquoting FT Freeze-Thaw Cycles (-20°C / -80°C) Aliquoting->FT ST Short-Term (Bench-Top) (Room Temperature) Aliquoting->ST LT Long-Term Storage (-20°C / -80°C) Aliquoting->LT Extraction Protein Precipitation (Add IS, Precipitate, Centrifuge) FT->Extraction ST->Extraction LT->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Concentration Calculation Analysis->Data End Stability Assessment Data->End

Caption: Experimental workflow for assessing the stability of this compound in plasma samples.

References

Technical Support Center: Optimizing Upadacitinib Extraction from Beagle Dog Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Upadacitinib (B560087) in beagle dog plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve the extraction recovery of Upadacitinib.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting Upadacitinib from beagle dog plasma?

A1: The two most common and effective methods for extracting Upadacitinib from beagle dog plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). Both techniques have been successfully applied in pharmacokinetic studies.[1][2][3]

Q2: Why is my extraction recovery of Upadacitinib low?

A2: Low extraction recovery of Upadacitinib can be due to several factors. Key considerations include the choice of extraction method, the solvent used, the pH of the sample, and procedural steps like vortexing and centrifugation. For instance, Upadacitinib has a plasma protein binding of approximately 52%, which can affect its extraction efficiency if proteins are not adequately removed.[4]

Q3: Which extraction method generally gives a higher recovery for Upadacitinib?

A3: Both Protein Precipitation and Liquid-Liquid Extraction can yield high recoveries for Upadacitinib if optimized correctly. LLE, particularly with ethyl acetate (B1210297) under alkaline conditions, has been reported to achieve a recovery of over 80% in beagle dog plasma.[2][3][5] PPT with acetonitrile (B52724) has also demonstrated high recovery, with some studies on human plasma reporting recoveries in the range of 87.53-93.47%.[6]

Q4: How does the pH of the plasma sample affect LLE recovery?

A4: The pH is a critical parameter in LLE. For a compound like Upadacitinib, adjusting the pH of the plasma sample to an alkaline state before extraction with an organic solvent like ethyl acetate can significantly improve recovery. This is because the change in pH can alter the ionization state of the drug, making it more soluble in the organic solvent.[2][3][5]

Q5: Can the choice of anticoagulant in blood collection tubes affect extraction?

A5: While the provided literature does not specifically address the effect of different anticoagulants on Upadacitinib extraction, it is a general consideration in bioanalysis. Heparin is a commonly used anticoagulant in the cited studies for beagle dog plasma collection.[2] It is advisable to maintain consistency in the anticoagulant used throughout a study to avoid potential variability in extraction efficiency.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of Upadacitinib from beagle dog plasma.

Low Recovery with Protein Precipitation (PPT)
Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Increase Solvent-to-Plasma Ratio: A higher volume of cold precipitating solvent (e.g., acetonitrile) can enhance protein removal. Ratios of 3:1 or 4:1 (solvent:plasma) are often effective. - Optimize Incubation: Increase the vortexing time to ensure thorough mixing of plasma and solvent. Consider a short incubation period at a low temperature (e.g., -20°C for 10-20 minutes) after adding the solvent to further facilitate protein precipitation.[1] - Centrifugation: Ensure centrifugation is performed at a sufficient speed and for an adequate duration (e.g., 4000 rpm for 15-20 minutes) to form a compact protein pellet.[1]
Analyte Co-precipitation - Choice of Solvent: While acetonitrile is common, methanol (B129727) can also be used. The choice of solvent can influence the amount of analyte that co-precipitates with the proteins.[7] - Temperature: Using chilled acetonitrile can sometimes improve recovery by minimizing the solubility of certain proteins while keeping the drug in solution.[1]
Low Recovery with Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Steps
Suboptimal pH - pH Adjustment: Ensure the plasma sample is made sufficiently alkaline (e.g., by adding 1 mol/L NaOH) before adding the extraction solvent.[2][3][5] This is crucial for partitioning Upadacitinib into the organic phase.
Inappropriate Solvent Selection - Solvent Choice: Ethyl acetate has been shown to be effective for Upadacitinib extraction from beagle dog plasma under alkaline conditions.[2][3][5] If recovery is still low, consider other water-immiscible organic solvents of varying polarities.
Insufficient Phase Separation - Vortexing: Ensure vigorous and adequate vortexing (e.g., for 1 minute) to maximize the surface area for extraction between the aqueous and organic layers.[2] - Centrifugation: Centrifuge at a sufficient speed and duration to achieve a clear separation between the two phases.
Emulsion Formation - Break the Emulsion: If an emulsion forms at the interface, try centrifuging at a higher speed or for a longer duration. Gentle agitation or the addition of a small amount of salt may also help break the emulsion.

Data Presentation

The following tables summarize quantitative data from studies on Upadacitinib extraction, providing a comparison of different methodologies and their outcomes.

Table 1: Comparison of Extraction Methods and Recovery Rates

Extraction Method Matrix Extraction Solvent/Precipitant Reported Recovery (%) Reference
Liquid-Liquid ExtractionBeagle Dog PlasmaEthyl Acetate (under alkaline conditions)> 80%[2][3][5]
Protein PrecipitationHuman PlasmaAcetonitrile87.53 - 93.47%[6]
Protein PrecipitationHuman PlasmaMethanolNot specified[7]

Experimental Protocols

Below are detailed methodologies for the two primary extraction techniques for Upadacitinib from beagle dog plasma.

Protocol 1: Protein Precipitation (PPT) Method

This protocol is based on a common approach for extracting small molecules from plasma.[1]

  • Sample Preparation: Thaw frozen beagle dog plasma samples at room temperature. Vortex the samples to ensure homogeneity.

  • Aliquoting: Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.

  • Precipitation: Add 600 µL of chilled acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15-20 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube or an HPLC vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) Method

This protocol is adapted from a validated method for the quantitative analysis of Upadacitinib in beagle dog plasma.[2][3][5]

  • Sample Preparation: Thaw frozen beagle dog plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • pH Adjustment: Add 200 µL of 1 mol/L sodium hydroxide (B78521) (NaOH) solution to the plasma and mix well.

  • Solvent Addition: Add 1 mL of ethyl acetate to the tube.

  • Extraction: Vortex the mixture vigorously for 1 minute to facilitate the extraction of Upadacitinib into the organic phase.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Organic Phase Collection: Carefully transfer the upper organic phase (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue with a suitable volume of the mobile phase used for your analytical method (e.g., 100 µL).

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the analytical instrument (e.g., UPLC-MS/MS).

Visualizations

The following diagrams illustrate the experimental workflows and troubleshooting logic.

PPT_Workflow start Start: Beagle Dog Plasma Sample aliquot Aliquot Plasma (e.g., 200 µL) start->aliquot add_solvent Add Chilled Acetonitrile (e.g., 600 µL) aliquot->add_solvent vortex Vortex Vigorously (2 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 15-20 min) vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis Analysis (e.g., LC-MS/MS) collect->analysis

Caption: Protein Precipitation (PPT) Experimental Workflow.

LLE_Workflow start Start: Beagle Dog Plasma Sample aliquot Aliquot Plasma (e.g., 100 µL) start->aliquot ph_adjust Adjust to Alkaline pH (e.g., add NaOH) aliquot->ph_adjust add_solvent Add Ethyl Acetate (e.g., 1 mL) ph_adjust->add_solvent vortex Vortex Vigorously (1 min) add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analysis (e.g., LC-MS/MS) reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) Experimental Workflow.

Troubleshooting_Logic start Low Extraction Recovery Observed check_method Which Extraction Method? start->check_method ppt Protein Precipitation (PPT) check_method->ppt PPT lle Liquid-Liquid Extraction (LLE) check_method->lle LLE ppt_cause1 Incomplete Precipitation? ppt->ppt_cause1 lle_cause1 Suboptimal pH? lle->lle_cause1 ppt_cause2 Analyte Co-precipitation? ppt_cause1->ppt_cause2 No ppt_solution1 Increase Solvent:Plasma Ratio Optimize Incubation/Centrifugation ppt_cause1->ppt_solution1 Yes ppt_solution2 Try Alternative Solvent (e.g., Methanol) ppt_cause2->ppt_solution2 Yes lle_cause2 Poor Phase Separation? lle_cause1->lle_cause2 No lle_solution1 Ensure Sample is Alkaline Before Extraction lle_cause1->lle_solution1 Yes lle_solution2 Increase Vortex/Centrifugation Time lle_cause2->lle_solution2 Yes

Caption: Troubleshooting Logic for Low Extraction Recovery.

References

Technical Support Center: Managing Solubility of Upadacitinib-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals encountering solubility challenges with Upadacitinib-d5 in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its solubility compare to Upadacitinib?

This compound is a deuterated form of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor. Deuteration involves replacing five hydrogen atoms with deuterium. This modification is typically used in pharmacokinetic studies to differentiate the administered drug from its metabolites. The physicochemical properties of this compound are nearly identical to those of Upadacitinib, and therefore, their solubility characteristics in aqueous and organic solvents are expected to be the same. This guide will refer to the solubility data of Upadacitinib, which is directly applicable to this compound.

Q2: What are the general solubility properties of Upadacitinib?

Upadacitinib is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability[1]. It is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol[1].

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Upadacitinib[2][3]. It is readily soluble in DMSO, with concentrations of up to 30 mg/mL being reported[2][4].

Q4: I observed a precipitate when I diluted my this compound DMSO stock solution into an aqueous buffer. What is happening?

This is a common phenomenon known as "crashing out" or precipitation[2]. It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where its solubility is significantly lower. The organic solvent disperses in the aqueous buffer, and if the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate out of the solution.

Q5: How should I store my this compound stock solutions?

Solid Upadacitinib should be stored at -20°C[4]. For long-term storage of DMSO stock solutions, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound[3]. For shorter-term storage, -20°C is also acceptable[3]. It is not recommended to store Upadacitinib in aqueous solutions for more than one day due to limited solubility and potential for degradation[3][4].

Quantitative Data Summary

The following tables summarize the key physicochemical and solubility data for Upadacitinib, which can be applied to this compound.

Table 1: Physicochemical Properties of Upadacitinib

PropertyValueReference
Molecular FormulaC₁₇H₁₉F₃N₆O[4]
Molecular Weight380.4 g/mol [4]
pKa (Strongest Basic)4.11[5][6]
logP2.57[5][6]

Table 2: Solubility of Upadacitinib

Solvent/MediumSolubilityReference
Water0.0707 mg/mL (Predicted)[5][6]
DMSO~30 mg/mL[4]
Dimethyl formamide~30 mg/mL[4]
1:1 DMSO:PBS (pH 7.2)~0.50 mg/mL[4]
MethanolSoluble[1]
AcetonitrileSoluble[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need approximately 3.85 mg (assuming the molecular weight of this compound is ~385.4 g/mol ).

  • Dissolve: Add the calculated volume of DMSO to the vial containing the solid this compound.

  • Mix: Vortex the solution for several minutes until the solid is completely dissolved. A clear solution should be obtained.

  • Gentle Heat/Sonication (Optional): If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used to aid dissolution[8].

  • Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Pre-warm Buffer: Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell-based assays).

  • Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in the aqueous buffer. Crucially, ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution.

    • First, make an intermediate dilution of the DMSO stock in the aqueous buffer.

    • Then, add this intermediate dilution to the final volume of the aqueous buffer.

  • Vigorous Mixing: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously to ensure rapid and uniform dispersion[2]. This helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, refer to the troubleshooting guide below.

Troubleshooting Guide

Issue: Precipitate forms upon dilution of DMSO stock into aqueous buffer.

Possible CauseRecommended Solution
Final concentration exceeds aqueous solubility. Lower the final working concentration of this compound.[9]
Insufficient mixing. Vortex the solution immediately and vigorously after adding the DMSO stock.[2]
Localized high concentration during dilution. Perform serial dilutions instead of a single large dilution.[2]
Buffer composition. The pH and ionic strength of the buffer can influence solubility. Consider testing different buffers if your experimental design allows.
Temperature effects. Ensure the buffer is at the experimental temperature before adding the stock solution. Some compounds are more soluble at slightly elevated temperatures.

Issue: The solution becomes cloudy over time during the experiment.

Possible CauseRecommended Solution
Slow precipitation. The compound may be slowly coming out of solution. Consider using a lower concentration or adding a solubilizing agent.
Interaction with other components. Components in the assay medium (e.g., proteins) could be causing the compound to precipitate.
Temperature fluctuations. Maintain a constant temperature throughout the experiment.

Advanced Solubilization Techniques (for persistent issues):

If the above troubleshooting steps are insufficient, consider the following, but be aware that these may impact your experimental system and should be validated:

  • Use of Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%) or Pluronic F-68, to the aqueous buffer can help to maintain the compound in solution[9][10].

  • Use of Co-solvents: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can sometimes improve solubility[9].

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Solution Preparation weigh Weigh Solid This compound add_dmso Add Anhydrous DMSO weigh->add_dmso 1 vortex Vortex to Dissolve add_dmso->vortex 2 optional Gentle Heat/ Sonication (if needed) vortex->optional 3 aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot 4 optional->aliquot start Start with DMSO Stock dilute Dilute into Aqueous Buffer start->dilute 1 mix Vortex Immediately dilute->mix 2 inspect Visually Inspect for Precipitate mix->inspect 3 ready Solution Ready for Experiment inspect->ready Clear Solution troubleshoot Go to Troubleshooting Guide inspect->troubleshoot Precipitate Observed

Caption: Experimental workflow for preparing this compound solutions.

G cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome start Precipitation Observed in Aqueous Solution lower_conc Lower Final Concentration start->lower_conc serial_dilution Use Serial Dilution lower_conc->serial_dilution If precipitation persists success Clear Solution, Proceed with Experiment lower_conc->success vigorous_mix Ensure Vigorous Mixing serial_dilution->vigorous_mix And serial_dilution->success adv_tech Consider Advanced Techniques (e.g., surfactants, co-solvents) vigorous_mix->adv_tech If issue remains vigorous_mix->success adv_tech->success

Caption: Troubleshooting logic for solubility issues.

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards: Upadacitinib-d5 vs. Fedratinib in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Janus kinase (JAK) inhibitors, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of two potential internal standards, the stable isotope-labeled Upadacitinib-d5 and the structurally analogous Fedratinib, for the quantification of their respective parent drugs.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for internal standards is often a stable isotope-labeled (SIL) version of the analyte. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus effectively compensating for matrix effects and variability. However, the availability and cost of SIL internal standards can sometimes lead researchers to consider alternative, structurally similar compounds. This guide delves into the performance characteristics of both approaches, using Upadacitinib (B560087) and Fedratinib as exemplary case studies.

Executive Summary of Analytical Performance

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Below is a summary of the key validation parameters for LC-MS/MS methods utilizing a stable isotope-labeled internal standard for Upadacitinib and a non-isotopically labeled internal standard for Fedratinib.

ParameterUpadacitinib with Upadacitinib-¹⁵N,d₂ ISFedratinib with Non-Isotopically Labeled IS
Linearity Range 0.5 - 200 ng/mL[1]1.5 - 5000 ng/mL[2]
Correlation Coefficient (r²) ≥ 0.99[1]0.9994[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]1.5 ng/mL[2]
Intra-day Precision (%RSD) < 15%[1]< 4.32%[2]
Inter-day Precision (%RSD) < 15%[1]< 4.32%[2]
Accuracy (%RE) -9.48% to 8.27%[1]95.31% to 104.06% of nominal values[2]
Extraction Recovery 87.53% - 93.47%[1]Reproducible[2]
Matrix Effect No significant effect observed[1]94.25% - 104.85%[2]

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard, such as this compound or in this case, Upadacitinib-¹⁵N,d₂, is considered the ideal choice for quantitative mass spectrometry.[3] Its physicochemical properties are nearly identical to the analyte, leading to co-elution during chromatography and similar behavior during extraction and ionization. This minimizes variability and enhances the accuracy and precision of the assay.

Experimental Protocol: Quantification of Upadacitinib using Upadacitinib-¹⁵N,d₂

This protocol is based on a validated LC-MS/MS method for the determination of Upadacitinib in human plasma.[1]

1. Sample Preparation:

  • To a plasma sample, add the internal standard solution (Upadacitinib-¹⁵N,d₂).

  • Perform protein precipitation by adding a solvent such as acetonitrile (B52724).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 μm)[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.40 mL/min[1]

  • Mass Spectrometry: Positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Upadacitinib and Upadacitinib-¹⁵N,d₂.

A Practical Alternative: Structurally Analogous Internal Standards

Experimental Protocol: Quantification of Fedratinib using a Non-Isotopically Labeled Internal Standard

The following is a general protocol based on a validated LC-MS/MS method for Fedratinib in human plasma using Ledipasvir as the internal standard.[2]

1. Sample Preparation:

  • To a 200 μL plasma sample, add the internal standard solution (Ledipasvir).

  • Perform liquid-liquid extraction (LLE) to isolate the analyte and internal standard.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: Zorbax SB C18 (250mm x 4.6mm, 5µm)[2]

  • Mobile Phase: 0.1% v/v formic acid and acetonitrile (10:90)[2]

  • Flow Rate: 0.80 mL/min[2]

  • Mass Spectrometry: Positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Signaling Pathways of Upadacitinib and Fedratinib

Understanding the mechanism of action of these drugs is crucial for researchers in drug development. Both Upadacitinib and Fedratinib are inhibitors of the Janus kinase (JAK) family, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors, playing a key role in inflammation and immunity.

Upadacitinib is a selective inhibitor of JAK1.[5] By blocking JAK1, it interferes with the signaling of several pro-inflammatory cytokines.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization DNA DNA Dimer->DNA Translocation Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition Gene Gene Transcription (Inflammation) DNA->Gene

Upadacitinib's Inhibition of the JAK1-STAT Signaling Pathway.

Fedratinib, on the other hand, is a selective inhibitor of JAK2.[6] Dysregulation of the JAK2-STAT3 pathway is implicated in myeloproliferative neoplasms.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus GrowthFactor Growth Factor/ Cytokine Receptor Receptor GrowthFactor->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Translocation Fedratinib Fedratinib Fedratinib->JAK2 Inhibition Gene Gene Transcription (Cell Proliferation) DNA->Gene

Fedratinib's Inhibition of the JAK2-STAT3 Signaling Pathway.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for the quantification of a drug in a biological matrix using an internal standard with LC-MS/MS.

Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, LLE) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Data Data Analysis (Analyte/IS Ratio) MS->Data Result Quantification Result Data->Result

General Workflow for Bioanalytical Quantification using an Internal Standard.

References

Precision in Practice: A Comparative Guide to Upadacitinib Quantification Using Upadacitinib-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive assessment of the accuracy and precision of Upadacitinib (B560087) quantification utilizing its deuterated internal standard, Upadacitinib-d5. We present a comparative analysis based on published experimental data, detailed methodologies for key experiments, and visual representations of the analytical workflow and the drug's mechanism of action.

Upadacitinib, a selective Janus kinase (JAK) 1 inhibitor, has demonstrated significant efficacy in the treatment of several inflammatory diseases.[1][2] To support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, robust and reliable bioanalytical methods are essential. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of achieving high accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] This guide synthesizes data from various validated methods to offer a clear comparison of their performance.

Comparative Performance of Upadacitinib Quantification Methods

The following tables summarize the quantitative data from validated LC-MS/MS methods for the determination of Upadacitinib in biological matrices. These methods consistently demonstrate high accuracy and precision, meeting the stringent requirements of regulatory bodies like the FDA.

Parameter Method 1 (Human Plasma) [2]Method 2 (Beagle Dog Plasma) [4][5]Method 3 (Rat Plasma) [6]Method 4 (Biological Fluid) [7]
Internal Standard Upadacitinib-15N, d2FedratinibMethotrexateNot Specified
Linearity Range (ng/mL) 0.5 - 2001 - 50010 - 50012.5 - 100
Correlation Coefficient (r²) ≥ 0.990.99940.9990.999
Lower Limit of Quantification (LLOQ) (ng/mL) 0.511.03Not Specified
Intra-day Precision (%RSD) < 15%< 10.03%Within acceptable limitsWithin acceptable limits
Inter-day Precision (%RSD) < 15%< 10.03%Within acceptable limitsWithin acceptable limits
Accuracy (%RE) -9.48% to 8.27%-3.79% to 2.58%Within acceptable limitsWithin acceptable limits
Extraction Recovery (%) 87.53 - 93.47> 80%100.3%Not Specified
Matrix Effect (%) No significant effect~100%No effectNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the quantification of Upadacitinib in plasma.

Sample Preparation: Liquid-Liquid Extraction[4][5]
  • To 100 µL of plasma, add 20 µL of the internal standard working solution (containing this compound or another suitable IS).

  • Add 200 µL of 1 mol/L sodium hydroxide (B78521) (NaOH) solution and vortex to mix.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 1 minute to extract the analytes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions[4][5]
  • Chromatographic Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.40 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM).

    • Upadacitinib Transition: m/z 380.95 → 255.97[5]

    • This compound Transition: (Predicted) m/z 385.40 → [fragment ion] (Note: The exact fragment would be determined during method development).

Visualizing the Process and Mechanism

To further elucidate the experimental and biological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add this compound (IS) plasma->is extraction Liquid-Liquid Extraction is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection uplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for Upadacitinib quantification.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates upadacitinib Upadacitinib upadacitinib->jak Inhibits stat_p p-STAT (Dimer) stat->stat_p Dimerizes nucleus Nucleus stat_p->nucleus Translocates gene Gene Transcription (Inflammation) nucleus->gene Promotes

Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.

Conclusion

The quantification of Upadacitinib using its deuterated internal standard, this compound, with LC-MS/MS is a highly accurate, precise, and robust method. The presented data from various studies consistently demonstrates that this approach meets the rigorous standards required for bioanalytical method validation. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development and analysis. The selective inhibition of the JAK-STAT pathway by Upadacitinib, as illustrated, underlies its therapeutic efficacy in inflammatory diseases.[8][9][10][11]

References

A Comparative Guide to Establishing Linearity and Lower Limit of Quantification for Upadacitinib Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing two critical parameters in the validation of bioanalytical assays for Upadacitinib: linearity and the lower limit of quantification (LLOQ). Adherence to rigorous validation protocols, as outlined by regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), is paramount for ensuring the reliability of pharmacokinetic and toxicokinetic data.[1][2][3][4] This document presents supporting experimental data from published literature and detailed protocols to aid researchers in developing and evaluating Upadacitinib assays.

I. Core Concepts in Assay Validation

The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[3] For quantitative assays, linearity and LLOQ are fundamental parameters that define the range and sensitivity of the method.

  • Linearity: This parameter assesses the direct proportionality between the concentration of the analyte (Upadacitinib) and the analytical instrument's response over a defined range. A linear relationship is crucial for accurate quantification of unknown sample concentrations.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[5] This parameter defines the lower boundary of the reportable range of the assay.

II. Comparison of Published Upadacitinib Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive technique for the quantification of Upadacitinib in biological matrices.[6][7][8] The following table summarizes the linearity and LLOQ data from several published LC-MS/MS methods for Upadacitinib, showcasing the performance of different analytical approaches.

Method Linearity Range (ng/mL) LLOQ (ng/mL) Correlation Coefficient (r²) Biological Matrix Internal Standard Reference
LC-MS/MS Method A 1.0 - 5001.0>0.999Beagle Dog PlasmaFedratinib[6][7]
LC-MS/MS Method B 12.5 - 10010.00.999Human PlasmaFilgotinib[9]
LC-MS/MS Method C 1.0 - 2001.00.9994Beagle Dog PlasmaNot Specified[6]
LC-MS/MS Method D 0.1 - 2000.1Not SpecifiedNot SpecifiedNot Specified[10][11]
LC-MS/MS Method E 10.0 - 500.0Not Specified0.999Rat PlasmaMethotrexate[12]
Multiplex HPLC-MS/MS 0.5 - 200Not SpecifiedNot SpecifiedHuman Plasma[13C,2H2,15N]-upadacitinib[13]

III. Experimental Protocols

The following protocols are based on established regulatory guidelines and published methodologies for the determination of linearity and LLOQ for Upadacitinib assays.

A. Preparation of Calibration Standards and Quality Control Samples

  • Stock Solutions: Prepare a primary stock solution of Upadacitinib in an appropriate organic solvent (e.g., methanol (B129727) or DMSO). From this, prepare a series of working standard solutions by serial dilution.

  • Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the working standard solutions to create a set of at least six to eight non-zero calibration standards that span the expected concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. The low QC (LQC) should be within three times the LLOQ.

B. Protocol for Establishing Linearity

  • Analysis of Calibration Standards: Analyze the prepared calibration standards in a single analytical run.

  • Construction of the Calibration Curve: Plot the instrument response (e.g., peak area ratio of Upadacitinib to the internal standard) against the nominal concentration of Upadacitinib.

  • Linear Regression Analysis: Perform a linear regression analysis on the data. The simplest model that adequately describes the concentration-response relationship should be used, often with appropriate weighting.[5]

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration of each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[14]

    • At least 75% of the calibration standards must meet the acceptance criteria.[14]

C. Protocol for Establishing the Lower Limit of Quantification (LLOQ)

  • Selection of a Putative LLOQ: Based on the linearity experiment, select the lowest concentration that meets the linearity acceptance criteria as the putative LLOQ.

  • Precision and Accuracy Assessment: Analyze a minimum of five replicates of the putative LLOQ sample in at least three separate analytical runs.

  • Acceptance Criteria:

    • The precision (%CV or RSD) of the replicate measurements should not exceed 20%.[5]

    • The mean accuracy of the measurements should be within ±20% of the nominal concentration.[5]

    • The analyte response at the LLOQ should be at least five times the response of a blank sample.

IV. Visualizing the Validation Process

The following diagrams illustrate the workflow for establishing linearity and LLOQ and the logical relationship between these parameters and overall assay validation.

G cluster_prep Sample Preparation cluster_linearity Linearity Assessment cluster_lloq LLOQ Determination Stock Prepare Upadacitinib Stock Solution Working Prepare Working Standards Stock->Working Cal_QC Spike Blank Matrix to Create Calibration Standards & QCs Working->Cal_QC Analyze_Cal Analyze Calibration Standards Cal_QC->Analyze_Cal Plot_Curve Plot Response vs. Concentration Analyze_Cal->Plot_Curve Regression Perform Linear Regression Plot_Curve->Regression Criteria_Lin Evaluate Acceptance Criteria (r², back-calculation) Regression->Criteria_Lin Select_LLOQ Select Putative LLOQ Criteria_Lin->Select_LLOQ If criteria met Fail Re-evaluate Method Criteria_Lin->Fail If criteria not met Analyze_LLOQ Analyze LLOQ Replicates Select_LLOQ->Analyze_LLOQ Calc_LLOQ Calculate Precision & Accuracy Analyze_LLOQ->Calc_LLOQ Criteria_LLOQ Evaluate Acceptance Criteria (Precision ≤20%, Accuracy ±20%) Calc_LLOQ->Criteria_LLOQ Pass Linearity & LLOQ Established Criteria_LLOQ->Pass If criteria met Criteria_LLOQ->Fail If criteria not met

Caption: Workflow for Linearity and LLOQ Establishment.

G cluster_params Core Validation Parameters Validation Bioanalytical Method Validation Linearity Linearity Validation->Linearity LLOQ LLOQ Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Stability Stability Validation->Stability Linearity->LLOQ LLOQ->Accuracy LLOQ->Precision Note_LLOQ LLOQ is dependent on demonstrating acceptable linearity, precision, and accuracy at the lowest concentration. LLOQ->Note_LLOQ

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Upadacitinib

Author: BenchChem Technical Support Team. Date: December 2025

In the development and clinical application of Upadacitinib (B560087), a selective Janus kinase 1 (JAK1) inhibitor, the ability to accurately and consistently measure its concentration in biological matrices is paramount. This guide provides a comparative overview of various validated analytical methods for the quantification of Upadacitinib, drawing from studies conducted in different research settings. While a formal inter-laboratory cross-validation study across multiple distinct laboratories was not found in the public literature, this document serves as a valuable resource for researchers by presenting and comparing the methodologies and performance data from several independently validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

The objective of this guide is to offer a comprehensive comparison of these methods, highlighting key performance characteristics to aid researchers, scientists, and drug development professionals in selecting or developing appropriate analytical techniques for their specific needs. The data presented herein is summarized from peer-reviewed publications and is intended to provide a baseline for understanding the robustness and reliability of current analytical approaches for Upadacitinib.

Experimental Protocols

The following sections detail the experimental protocols for three distinct LC-MS/MS methods developed and validated for the quantification of Upadacitinib in plasma.

Method 1: LC-MS/MS for Upadacitinib in Rat Plasma

This method was developed for monitoring Upadacitinib in rat plasma samples.

  • Sample Preparation: Liquid-liquid extraction was employed using tert-Butyl methyl ether as the extraction solvent. Methotrexate (MTX) was used as the internal standard (IS).

  • Chromatography:

    • Column: Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm).

    • Mobile Phase: 0.1% Formic acid in water and Acetonitrile (B52724) (20:80, v/v).

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Detector: CEM array detector.

    • Ionization Mode: Not specified in the abstract.

    • Retention Times: Upadacitinib at 1.65 ± 0.05 min and Methotrexate (IS) at 0.58 ± 0.05 min.

Method 2: UPLC-MS/MS for Upadacitinib in Beagle Dog Plasma

This ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the quantitative analysis of Upadacitinib in beagle dog plasma.

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate (B1210297) under alkaline conditions. Fedratinib was used as the internal standard (IS).[1][2]

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[1][2]

    • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.[1][2]

    • Flow Rate: 0.40 mL/min.[1][2]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode.[1][3]

    • Monitored Transitions (MRM): m/z 447.00 → 361.94 for Upadacitinib and m/z 529.82 → 141.01 for Fedratinib (IS).[1][2] Another source mentions parent ion at m/z 380.95 and daughter ion at 255.97 for Upadacitinib.[3]

Method 3: LC-MS/MS for Upadacitinib in Human Plasma

This method was established for determining Upadacitinib concentrations in plasma from patients with inflammatory bowel disease (IBD).[4]

  • Sample Preparation: Details not specified in the abstract. Upadacitinib 15N, d2 was used as the internal standard.[4]

  • Chromatography:

    • Column: Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 μm).[4]

    • Mobile Phase: 0.1% formic acid in water and acetonitrile (35:65, v/v).[4]

    • Flow Rate: 0.40 mL/min.[4]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).[4]

Comparative Performance Data

The following tables summarize the quantitative performance data from the different validated methods, allowing for a direct comparison of their key validation parameters.

Table 1: Linearity and Sensitivity of a Validated LC-MS/MS Method

ParameterMethod 1 (Rat Plasma)Method 2 (Beagle Dog Plasma)[1][2][3]Method 3 (Human Plasma)[4]
Linear Range 10.0 - 500.0 ng/mL1 - 500 ng/mL0.5 - 200 ng/mL
Correlation Coefficient (r²) 0.999≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 1.03 ng/mL1 ng/mLNot specified
Limit of Detection (LOD) 0.34 ng/mLNot specifiedNot specified

Table 2: Accuracy and Precision of a Validated LC-MS/MS Method

ParameterMethod 1 (Rat Plasma)Method 2 (Beagle Dog Plasma)[2][3]Method 3 (Human Plasma)[4]
Accuracy (% RE) Within acceptable limits-3.79% to 2.58%-9.48% to 8.27%
Intra-day Precision (% RSD) Within acceptable limits< 10.03%< 15%
Inter-day Precision (% RSD) Within acceptable limits< 10.03%< 15%

Table 3: Recovery and Matrix Effect of a Validated LC-MS/MS Method

ParameterMethod 1 (Rat Plasma)Method 2 (Beagle Dog Plasma)[2][3]Method 3 (Human Plasma)[4]
Extraction Recovery Not specified> 80%87.53% - 93.47%
Matrix Effect Not specifiedAround 100%No significant effect

Conceptual Workflow for Inter-Laboratory Cross-Validation

While a specific cross-laboratory validation for Upadacitinib was not found, the following diagram illustrates a general workflow for conducting such a study. This process is crucial when analytical data from different laboratories need to be compared or combined, for instance, in multi-center clinical trials. The goal is to ensure that the analytical method yields comparable results regardless of the laboratory performing the analysis.

CrossValidationWorkflow cluster_prep Phase 1: Preparation and Protocol Alignment cluster_data Phase 3: Data Comparison and Evaluation A Define Standardized Protocol B Prepare and Distribute QC Samples A->B D Lab A: Analyze QC Samples B->D E Lab B: Analyze QC Samples B->E F Lab C: Analyze QC Samples B->F C Select Participating Labs C->A G Centralized Data Collection D->G E->G F->G H Statistical Analysis (e.g., Bland-Altman) G->H I Establish Acceptance Criteria H->I J Final Report and Method Harmonization I->J

Caption: Conceptual workflow for inter-laboratory cross-validation of an analytical method.

Conclusion

The presented data from different laboratories demonstrate that robust and reliable LC-MS/MS methods have been developed for the quantification of Upadacitinib in various biological matrices. While the specific chromatographic conditions and sample preparation techniques vary, all described methods show good linearity, precision, and accuracy, meeting the general requirements for bioanalytical method validation.

For researchers and drug development professionals, the choice of method will depend on the specific application, available instrumentation, and the biological matrix of interest. The information compiled in this guide serves as a valuable starting point for method selection and development. It is important to note that when data from different laboratories are to be compared, a formal cross-validation study, as outlined in the conceptual workflow, is highly recommended to ensure data integrity and comparability. This is a critical step in multi-site studies and for the global harmonization of analytical results.

References

Upadacitinib-d5 versus Upadacitinib-¹³C: A Comparative Guide for Bioanalytical Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for quantitative analysis. This is particularly true for the analysis of small molecule drugs like Upadacitinib (B560087), a selective Janus kinase 1 (JAK1) inhibitor, in complex biological matrices. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, as it ensures the highest degree of accuracy and precision. This guide provides an objective comparison between two commonly used SIL internal standards for Upadacitinib: Deuterium-labeled Upadacitinib (Upadacitinib-d5) and Carbon-13-labeled Upadacitinib (Upadacitinib-¹³C).

Performance Comparison: this compound vs. Upadacitinib-¹³C

While direct head-to-head experimental data for this compound and Upadacitinib-¹³C is not extensively available in published literature, a comparison can be drawn based on the well-established principles of using deuterated versus ¹³C-labeled internal standards in LC-MS bioanalysis.[1][2][3]

FeatureThis compound (Deuterated)Upadacitinib-¹³C (Carbon-13 Labeled)Rationale & Supporting Insights
Co-elution with Analyte Potential for slight chromatographic shift.Identical chromatographic retention time.Deuteration can slightly alter the physicochemical properties of a molecule, potentially leading to a small difference in retention time compared to the unlabeled analyte.[3] ¹³C-labeling results in a molecule that is chemically identical to the analyte, ensuring perfect co-elution.[1]
Isotopic Stability Generally stable, but risk of back-exchange in certain positions.Highly stable with no risk of isotopic exchange.Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent, leading to a loss of the isotopic label. ¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.[3]
Matrix Effect Compensation Very good, but can be compromised by chromatographic shifts.Excellent and most reliable.An ideal internal standard should experience the same matrix effects as the analyte. Any chromatographic separation between the analyte and a deuterated internal standard can lead to differential ion suppression or enhancement, impacting accuracy.[3] The perfect co-elution of a ¹³C-labeled standard ensures it experiences the exact same matrix effects as the analyte.[1]
Availability and Cost More commonly available and generally less expensive.Less common and typically more expensive to synthesize.The synthesis of deuterated compounds is often more straightforward and cost-effective than incorporating ¹³C atoms.[2][4]
Mass Difference Sufficient for most mass spectrometers.Sufficient for most mass spectrometers.A mass difference of at least 3 atomic mass units (amu) is generally recommended to avoid isotopic crosstalk. Both -d5 and -¹³C labeling strategies can achieve this.

Experimental Protocols

A validated bioanalytical method is crucial for the accurate quantification of Upadacitinib in biological samples. Below is a representative experimental protocol based on published methods for Upadacitinib analysis in human plasma using LC-MS/MS.[5][6][7]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or Upadacitinib-¹³C).

  • Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Upadacitinib381.2256.1
This compound386.2261.1
Upadacitinib-¹³CDependent on labeling patternDependent on labeling pattern

Note: The exact m/z values for Upadacitinib-¹³C will depend on the number and position of the ¹³C labels.

Data Presentation

The following table summarizes typical validation parameters for a bioanalytical method for Upadacitinib, which would be expected to be met with either a high-quality deuterated or ¹³C-labeled internal standard.

Validation ParameterTypical Acceptance CriteriaExample Data[6][7]
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.5 ng/mL
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (%Bias) Within ± 15% (± 20% at LLOQ)-5% to +8%
Recovery Consistent and reproducible85-95%
Matrix Effect Within acceptable limits< 15%

Mandatory Visualizations

Upadacitinib Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). By inhibiting JAK1, Upadacitinib modulates the signaling of various pro-inflammatory cytokines that are dependent on the JAK-STAT signaling pathway.[8][9][10][11][12]

Upadacitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression (Inflammation) Nucleus->Gene Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibition

Caption: Mechanism of action of Upadacitinib in the JAK-STAT signaling pathway.

Bioanalytical Workflow with Internal Standard

The following diagram illustrates a typical workflow for the bioanalysis of Upadacitinib in a biological matrix using an internal standard.

Bioanalytical_Workflow start Start: Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound or -¹³C) start->add_is prep Sample Preparation (e.g., Protein Precipitation) add_is->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition (Analyte and IS signals) lcms->data quant Quantification (Peak Area Ratio vs. Calibration Curve) data->quant end Result: Upadacitinib Concentration quant->end

Caption: A typical bioanalytical workflow using an internal standard for quantification.

Conclusion

For the routine bioanalysis of Upadacitinib, both this compound and Upadacitinib-¹³C can be suitable internal standards. The choice between them often comes down to a balance of performance requirements, availability, and cost.

  • This compound is a cost-effective and widely available option that can provide excellent results with proper method validation to ensure no chromatographic separation or isotopic instability issues are present.

  • Upadacitinib-¹³C is considered the superior choice, offering the highest level of analytical accuracy due to its identical chemical nature to the analyte, which ensures co-elution and the most effective compensation for matrix effects.[1] For pivotal studies in drug development where data integrity is paramount, the additional investment in a ¹³C-labeled internal standard is often justified.

Ultimately, the selection of the internal standard should be based on a thorough method development and validation process that demonstrates the chosen standard meets the specific requirements of the assay for accuracy, precision, and robustness.

References

Upadacitinib-d5 in Bioanalysis: A Performance Comparison in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic drugs in biological matrices is paramount for successful drug development and clinical monitoring. Upadacitinib (B560087), a selective Janus kinase 1 (JAK1) inhibitor, is a critical treatment for several autoimmune diseases.[1][2][3] In bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise results.[4] This guide provides a comparative overview of the performance of Upadacitinib-d5 as an internal standard in the quantification of Upadacitinib across various biological matrices, supported by experimental data from published studies.

Comparative Performance of Internal Standards

While this compound is the ideal internal standard due to its near-identical physicochemical properties to the analyte, other molecules have also been utilized in validated assays. The following tables summarize the performance characteristics of bioanalytical methods for Upadacitinib using different internal standards, primarily in plasma, as this is the most commonly analyzed matrix in the available literature.

Table 1: LC-MS/MS Method Performance for Upadacitinib Quantification in Human Plasma

ParameterMethod Using Pexidartinib as IS[5][6]Method Using Fedratinib as IS[7][8][9]Method Using Tofacitinib as IS[10]
Linearity Range 0.15 – 150 ng/mL1 – 500 ng/mL0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.99> 0.999> 0.99
Lower Limit of Quantification (LLOQ) 0.15 ng/mL1 ng/mL0.1 ng/mL
Intra-day Precision (%CV) < 10%< 10.03%≤ 13.3%
Inter-day Precision (%CV) < 10%< 10.03%≤ 13.3%
Intra-day Accuracy Better than 10%-3.79% to 2.58% (RE)-4.1% to 12.7%
Inter-day Accuracy Better than 10%-3.79% to 2.58% (RE)-4.1% to 12.7%
Recovery Not explicitly stated> 80%> 80.2%
Matrix Effect Not explicitly statedAround 100%Not obvious

Note: The use of a deuterated internal standard like this compound is generally expected to provide the most effective compensation for matrix effects and variability in extraction and ionization, leading to high accuracy and precision. While the data above showcases robust methods with alternative internal standards, the performance with this compound is anticipated to be at least equivalent or superior, particularly in minimizing variability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of Upadacitinib in plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation

This is a common and rapid method for extracting Upadacitinib from plasma samples.

  • Procedure:

    • To a 100 µL aliquot of plasma, add the internal standard solution (e.g., this compound in methanol).

    • Add a protein precipitating agent, such as acetonitrile (B52724) or a mixture containing perchloric acid.[5][6]

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

    • The supernatant may be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for separation.[5][11]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.[7][8][9]

    • Flow Rate: Typical flow rates range from 0.4 to 1 mL/min.[7][8][9][11]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[5][7][8][9]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor and product ion transitions for Upadacitinib and the internal standard are monitored.

      • Upadacitinib transitions: m/z 381 → 256, 213[5][6] or m/z 447.00 → 361.94[7][9][10] or m/z 380.95 → 255.97[8]

      • This compound (hypothetical transitions based on structure): The precursor ion would be shifted by +5 Da (m/z 386). The product ions would depend on the position of the deuterium (B1214612) labels.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the therapeutic context of Upadacitinib, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add this compound (Internal Standard) plasma->is precip Protein Precipitation (e.g., Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection) lc->ms data Data Acquisition & Quantification ms->data

Caption: Bioanalytical Workflow for Upadacitinib Quantification.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits

Caption: Upadacitinib's Mechanism of Action via JAK-STAT Pathway Inhibition.

Conclusion

The use of a deuterated internal standard such as this compound is highly recommended for the bioanalysis of Upadacitinib to ensure the highest level of accuracy and precision. The existing literature demonstrates that robust and sensitive LC-MS/MS methods have been successfully developed and validated for the quantification of Upadacitinib in plasma, often employing alternative internal standards. The experimental protocols and performance data presented in this guide serve as a valuable resource for researchers in the development and validation of their own bioanalytical methods for this important therapeutic agent. The provided diagrams offer a clear visual representation of both the analytical workflow and the drug's mechanism of action, aiding in a comprehensive understanding of Upadacitinib's bioanalysis and pharmacology.

References

Upadacitinib Degradation: A Comparative Analysis of Impurities and Stability with Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the degradation products and impurities of Upadacitinib (B560087), with a comparative analysis against other Janus Kinase (JAK) inhibitors, Tofacitinib (B832) and Baricitinib. This guide provides supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Upadacitinib, a selective JAK1 inhibitor, has emerged as a significant therapeutic agent in the management of several autoimmune diseases. Ensuring the purity and stability of the drug substance and its formulated products is paramount for its safety and efficacy. This guide delves into the degradation profile of Upadacitinib, offering a comparative perspective with other prominent JAK inhibitors, Tofacitinib and Baricitinib.

Comparative Stability of JAK Inhibitors: A Quantitative Overview

Forced degradation studies are crucial in identifying potential degradation products and understanding the intrinsic stability of a drug molecule. The following table summarizes the quantitative data from forced degradation studies on Upadacitinib, Tofacitinib, and Baricitinib under various stress conditions.

Stress ConditionUpadacitinib (% Degradation)Tofacitinib (% Degradation)Baricitinib (% Degradation)
Acidic 15.75%[1]Degrades, 3 degradation products observed[2]12.20% (0.1N HCl) to 16.35% (1N HCl)
Alkaline 22.14%[1]Degrades, 2 degradation products observed[2]Significant degradation
Oxidative 11.79%[1]Degrades, 6 degradation products observed[3]Stable
Thermal Stable[1]DegradesStable
Photolytic Stable[1]Stable[4]Labile, 10 degradation products observed

In-Depth Look at Upadacitinib's Degradation Profile

Recent studies have provided significant insights into the degradation pathways of Upadacitinib. A key study identified twelve degradation impurities when Upadacitinib was subjected to oxidative (using H₂O₂, AIBN, and Fenton's reagent) and photolytic (UV light) stress.[5] The structures of these impurities were characterized using high-resolution mass spectrometry (LC-HRMS/MS).[5] While Upadacitinib is reported to be stable under thermal and photolytic conditions in some studies[1], the more rigorous stress testing in other research demonstrates its susceptibility to degradation under specific oxidative and photolytic environments.

Signaling Pathway and Analytical Workflow Visualized

To better understand the context of Upadacitinib's function and analysis, the following diagrams, generated using Graphviz, illustrate the JAK-STAT signaling pathway, a general experimental workflow for impurity analysis, and a conceptual representation of Upadacitinib's degradation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation Upadacitinib Upadacitinib Upadacitinib->JAK Inhibition Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Separation and Detection cluster_characterization Data Analysis and Characterization DrugSubstance Drug Substance/Product ForcedDegradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) DrugSubstance->ForcedDegradation HPLC HPLC / UPLC Separation ForcedDegradation->HPLC MS Mass Spectrometry (MS/MS, HRMS) HPLC->MS DataProcessing Data Processing & Peak Detection MS->DataProcessing StructureElucidation Structural Elucidation of Impurities DataProcessing->StructureElucidation Report Reporting and Documentation StructureElucidation->Report Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Upadacitinib Upadacitinib Oxidative Oxidative (e.g., H₂O₂) Upadacitinib->Oxidative Photolytic Photolytic (e.g., UV light) Upadacitinib->Photolytic DP1 Degradation Product 1 Oxidative->DP1 Formation DP2 Degradation Product 2 Oxidative->DP2 Formation DP_n ... Oxidative->DP_n Formation DP12 Degradation Product 12 Oxidative->DP12 Formation Photolytic->DP1 Formation Photolytic->DP2 Formation Photolytic->DP_n Formation Photolytic->DP12 Formation

References

Safety Operating Guide

Proper Disposal of Upadacitinib-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Upadacitinib-d5 is critical for environmental protection and adherence to regulatory standards. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this deuterated compound.

Key Disposal Considerations

The disposal of this compound falls under the regulations for pharmaceutical waste, which are primarily overseen by the Environmental Protection Agency (EPA) in the United States.[1][2] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which can include certain pharmaceuticals.[1][2][3]

Waste Classification: The first step in proper disposal is to determine if the waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] If the classification of this compound waste is uncertain, it is prudent to handle it as hazardous waste.

Disposal Methods:

  • Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2]

  • Sewer Disposal Ban: A significant regulation under Subpart P of the RCRA is the ban on flushing hazardous waste pharmaceuticals down the drain.[2]

  • Landfilling: Disposal in a landfill is generally not an acceptable method for pharmaceutical waste unless it has been treated to render it non-hazardous.

**Step-by-Step Disposal Protocol
  • Segregation: Keep this compound waste separate from other laboratory waste streams. Use dedicated, clearly labeled, and leak-proof containers. For different types of pharmaceutical waste, color-coded containers are often used: black for RCRA hazardous waste and blue or white for non-RCRA pharmaceutical waste.

  • Container Management: Ensure waste containers are kept closed when not in use and are stored in a secure, designated area away from incompatible materials.

  • Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[4][5][6]

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for specific guidance on waste disposal procedures. They can provide information on the proper classification of the waste and the designated disposal routes.

  • Licensed Waste Contractor: Arrange for the collection and disposal of the waste through a licensed and reputable hazardous waste contractor. This ensures the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.

Handling and Storage Considerations for Deuterated Compounds

Deuterated compounds like this compound have specific handling requirements to maintain their isotopic integrity.[7][8] While these primarily relate to their use in research, they underscore the need for careful management throughout their lifecycle, including disposal.

  • Hygroscopicity: Many deuterated compounds are hygroscopic and can absorb moisture from the air, potentially leading to hydrogen-deuterium (H-D) exchange.[7][8] This highlights the importance of keeping waste containers tightly sealed.

  • Temperature and Light Sensitivity: Store in a cool, dry, and dark place to prevent degradation.[7][8]

Quantitative Data Summary

Due to the nature of available data, a quantitative summary is not applicable. Disposal procedures are guided by regulatory classifications rather than specific quantitative thresholds for this compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Is the waste classified as hazardous under RCRA? A->B C Treat as Hazardous Waste B->C Yes / Uncertain D Treat as Non-Hazardous Pharmaceutical Waste B->D No E Segregate in a properly labeled, sealed, black waste container C->E F Segregate in a properly labeled, sealed, blue or white waste container D->F G Store in a secure, designated area E->G F->G H Arrange for disposal via a licensed hazardous waste contractor G->H J Consult EHS for approved disposal method (e.g., incineration) G->J I Incineration at a permitted facility H->I J->I

Caption: Decision workflow for the disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.